Benzocaine
Description
What is Ethyl 4-aminobenzoate?
Ethyl 4-aminobenzoate is an anesthetic. It is also used for application as a topical pain reliever. It is combined with antipyrine in order to make A/B otic drops. This is utilized to remove of earwax, as well as help relieve pain in the ear. It has an antipruritic and analgesic effects that are used to treat cuts, ulcers and mucosal surfaces as well as hemorrhoids, narcotic pain. Additionally, it is the primary ingredient in anesthetic Ointments. Additionally it also helps to relieve toothache and sore throat and hemorrhoids, oral ulcers as well as anal fissure. Ethyl 4-aminobenzoate as a solid phase has been discovered. It provides an electroactive conducting copolymer that is bonded to the o-anisidine by an electrochemical process that utilizes the cyclic voltammetry technique.
Common chemical reactions of Ethyl 4-aminobenzoate
Ethyl 4-aminobenzoate may be used in the synthesis of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino] benzoate (Schiff base), via reaction with 2-hydroxy-4-methoxybenzaldehyde.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23239-88-5 (hydrochloride) | |
| Record name | Benzocaine [USP:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID8021804 | |
| Record name | Benzocaine | |
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Molecular Weight |
165.19 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzocaine | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
310 °C | |
| Record name | Benzocaine | |
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Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C | |
| Record name | SID56422766 | |
| Source | Burnham Center for Chemical Genomics | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Benzocaine | |
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Vapor Pressure |
2.6X10-4 mm Hg at 25 °C /Estimated/ | |
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Color/Form |
Rhombohedra from ether, Needles from water | |
CAS No. |
94-09-7 | |
| Record name | Benzocaine | |
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| Record name | Benzocaine | |
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Melting Point |
92 °C | |
| Record name | Benzocaine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |
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Foundational & Exploratory
The Modulated Receptor: An In-Depth Technical Guide to the Mechanism of Action of Benzocaine on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzocaine, a local anesthetic of the ester class, exerts its therapeutic effect by blocking nerve conduction, a process fundamentally linked to its interaction with voltage-gated sodium channels (Navs). This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's action. It delves into the state-dependent nature of its binding, explores the hydrophobic pathway of channel access, and quantifies its effects on channel gating and kinetics. Detailed experimental protocols and structured data tables are presented to facilitate reproducible research and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for understanding this compound's intricate relationship with voltage-gated sodium channels.
Core Mechanism of Action: State-Dependent Blockade
This compound's primary mechanism of action is the reversible blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells[1][2]. By binding to these channels, this compound stabilizes them in a non-conducting conformation, thereby preventing the influx of sodium ions that is necessary for membrane depolarization[1][3].
A key concept in understanding this compound's action is the Modulated Receptor Hypothesis . This model posits that local anesthetics, including this compound, exhibit different binding affinities for the various conformational states of the sodium channel: resting (closed), open, and inactivated[4]. This compound demonstrates a higher affinity for the open and inactivated states compared to the resting state. This state-dependent binding is crucial for its clinical efficacy. During periods of high-frequency nerve firing, as seen in pain signaling, sodium channels cycle through the open and inactivated states more frequently, providing more opportunities for high-affinity binding and leading to a more pronounced nerve block.
This compound's action can be dissected into two main components:
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Lipophilic Block: A voltage-independent, low-affinity block of closed channels.
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Voltage-Sensor Inhibition: A high-affinity, voltage-dependent block of open and inactivated channels, which is linked to the stabilization of the S4 voltage sensors in domains III and IV.
Quantitative Analysis of this compound's Interaction with Voltage-Gated Sodium Channels
The following tables summarize the quantitative data on this compound's effects on various voltage-gated sodium channel subtypes. These values are critical for comparing the potency and efficacy of this compound across different experimental conditions and channel isoforms.
Table 1: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Sodium Channels
| Channel Subtype | Experimental Condition | IC50 / K_d | Reference |
| rNav1.4 (inactivation-deficient) | Open-channel block at +30 mV | 81.7 ± 10.6 µM | |
| rNav1.4 (inactivation-deficient) | Resting-channel block at -140 mV | >1 mM (>12-fold higher than open-channel block) | |
| NaChBac | External application | 650 µM | |
| BTX-modified GH3 cells | At -70 mV | 0.2 mM | |
| BTX-modified GH3 cells | At +50 mV | 1.3 mM |
Table 2: Effects of this compound on Sodium Channel Gating Properties
| Channel Subtype | Parameter | Effect of this compound | Quantitative Change | Reference |
| NaV1.5 (WT) | Q_max | Decrease | 0.85 ± 0.03 of control | |
| NaV1.5 (WT) | V_½ of Q-V relationship | Negative shift | From -62 ± 5 mV to -76 ± 4 mV | |
| NaV1.5 (WT) | Slope factor (s) of Q-V | Flattening | From -12 ± 2 mV to -17 ± 2 mV | |
| NaV1.5 (WT) | Peak I_Na | Decrease | 58% ± 1% | |
| NaV1.5 (F1759K) | Q_max | No change | 1.0 ± 0.01 of control | |
| NaV1.5 (F1759K) | V_½ of Q-V relationship | Negative shift | From -69 ± 2 mV to -76 ± 2 mV | |
| rNav1.4 (inactivation-deficient) | Midpoint voltage shift | Hyperpolarizing shift | -34 mV (with 300 µM this compound) | |
| NaChBac | Steady-state inactivation | Hyperpolarizing shift | Statistically significant |
Binding Sites and Pathways of Access
This compound, being a small and neutral molecule, is thought to access its binding site within the inner pore of the sodium channel primarily through a hydrophobic pathway . This pathway involves the drug partitioning into the lipid bilayer of the cell membrane and then diffusing laterally to access the channel's inner pore through fenestrations, which are small openings in the protein structure. This is in contrast to charged local anesthetics, which primarily access the binding site through the hydrophilic pathway that opens when the channel's activation gate is open.
Molecular modeling and mutagenesis studies have identified key amino acid residues within the S6 transmembrane segments of domains I, III, and IV that are crucial for local anesthetic binding. Specifically, a phenylalanine residue in the DIVS6 segment (Phe1759 in NaV1.5) has been shown to be critical for the high-affinity, use-dependent block by many local anesthetics. While this compound is neutral, it still interacts with this region, contributing to the stabilization of the inactivated state.
Molecular dynamics simulations have suggested two likely binding sites for this compound within the pore:
-
Just above the activation gate: In a hydrophobic pocket.
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At the entrance to the lateral lipid-filled fenestrations.
Experimental Protocols
The following section details the methodologies for key experiments cited in the study of this compound's mechanism of action.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and pharmacology. It allows for the recording of ionic currents across the entire cell membrane while controlling the membrane potential.
Objective: To measure the effects of this compound on the macroscopic sodium currents and gating properties of voltage-gated sodium channels expressed in a cell line (e.g., HEK293 cells).
Materials:
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HEK293 cells stably expressing the desired sodium channel subtype.
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Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling micropipettes.
-
External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, pH 7.4, bubbled with 95% O2–5% CO2.
-
Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and grow to an appropriate confluency.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Using the micromanipulator, approach a cell with the micropipette and apply slight positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
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Apply a series of voltage steps to elicit sodium currents and measure parameters such as current-voltage (I-V) relationships, steady-state activation and inactivation, and recovery from inactivation.
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Perfuse the cell with the external solution containing this compound at various concentrations and repeat the voltage protocols to determine its effects.
-
-
Data Analysis: Analyze the recorded currents to determine IC50 values, shifts in gating parameters, and effects on channel kinetics.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to this compound's mechanism of action.
Caption: Hydrophobic pathway of this compound accessing its binding site.
Caption: State-dependent binding of this compound (Modulated Receptor Hypothesis).
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Conclusion
This compound's mechanism of action on voltage-gated sodium channels is a multifaceted process characterized by state-dependent binding, access to its receptor via a hydrophobic pathway, and a quantifiable impact on channel gating kinetics. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a detailed understanding of these mechanisms, supported by quantitative data and established experimental protocols. The provided visualizations serve to clarify the complex interactions and workflows involved in the study of this widely used local anesthetic. A thorough comprehension of these fundamental principles is essential for the rational design and development of novel channel-blocking therapeutics with improved efficacy and safety profiles.
References
The Discovery and Synthesis of Benzocaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the history, discovery, and chemical synthesis of benzocaine, a widely used local anesthetic. It details the pivotal work of its discoverer, Eduard Ritsert, and elucidates the primary synthetic pathways. This document offers a comparative analysis of these methods, supported by quantitative data, and provides detailed experimental protocols for their replication. Furthermore, this guide employs Graphviz visualizations to illustrate the chemical transformations and experimental workflows, serving as a comprehensive resource for researchers, chemists, and professionals in drug development.
Discovery and Historical Context
This compound, chemically known as ethyl 4-aminobenzoate, was first synthesized in 1890 by the German chemist Eduard Ritsert.[1][2] The discovery was a significant milestone in the search for synthetic local anesthetics, driven by the need for alternatives to cocaine, which, despite its effectiveness, exhibited undesirable side effects and addictive properties. Ritsert's synthesis of this simpler ester of para-aminobenzoic acid (PABA) provided a compound with effective local anesthetic properties but with a markedly better safety profile. The new compound was introduced to the market in 1902 under the trade name "Anästhesin".[1][2]
Initially, Ritsert's work was part of a broader effort in the late 19th and early 20th centuries to understand the structure-activity relationships of anesthetic compounds. The core structure of this compound, a simple amino ester, became a foundational pharmacophore for the development of many subsequent local anesthetics.
Key Synthesis Pathways
There are two primary methods for the synthesis of this compound that have been historically and are currently significant:
-
Fischer Esterification of p-Aminobenzoic Acid (PABA) : A direct esterification of PABA with ethanol in the presence of an acid catalyst.
-
Reduction of Ethyl 4-Nitrobenzoate : The original method employed by Ritsert, involving the reduction of the nitro group of an esterified precursor.
The following sections provide a detailed examination of these two pathways, including experimental protocols and quantitative data.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the two primary synthesis methods for this compound, compiled from various experimental reports.
| Parameter | Fischer Esterification of PABA | Reduction of Ethyl 4-Nitrobenzoate |
| Typical Yield | 62.0% - 93.3% | 84.2% - 100% |
| Melting Point | 88-91°C | 86-87°C |
| Purity | High, dependent on recrystallization | Reported as high as 99.9% |
| Key Reagents | p-Aminobenzoic acid, Ethanol, Sulfuric Acid | Ethyl 4-nitrobenzoate, Tin (or Iron), Hydrochloric Acid |
Experimental Protocols
Fischer Esterification of p-Aminobenzoic Acid (PABA)
This method is a classic example of a Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester.
Reaction:
Detailed Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.
-
Acid Catalyst Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise to the stirred solution. A precipitate of the PABA salt is expected to form.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.
-
Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. In a separate 200 mL beaker, prepare a solution of 30 mL of ice water. Pour the cooled reaction mixture into the ice water.
-
Precipitation: While stirring the aqueous mixture, slowly add a 10% aqueous solution of sodium carbonate until the evolution of carbon dioxide ceases and the pH of the solution is approximately 8. This will neutralize the sulfuric acid and precipitate the crude this compound.
-
Isolation and Purification: Collect the crude this compound precipitate by vacuum filtration. Wash the solid with three 10 mL portions of cold water.
-
Drying and Characterization: Allow the product to air dry or in a low-temperature oven. The final product should be a white crystalline solid. Determine the yield and characterize by melting point analysis and spectroscopy if desired.
Reduction of Ethyl 4-Nitrobenzoate
This was the original route to this compound. It involves the initial esterification of 4-nitrobenzoic acid, followed by the reduction of the nitro group to an amine. A common laboratory adaptation involves the reduction of p-nitrobenzoic acid followed by esterification. The direct reduction of the ester is presented here as a key historical and industrial method.
Reaction:
Detailed Methodology:
-
Reaction Setup: In a 1-liter round-bottom flask, place 5.0 g of p-nitrobenzoic acid, 12 g of granulated tin, and 25 mL of concentrated hydrochloric acid.
-
Reaction Initiation: Fit the flask with a reflux condenser and gently heat the mixture until the reaction commences. Once the reaction begins, remove the heat source.
-
Reaction Progression: Shake the flask frequently to ensure the insoluble acid is incorporated into the reaction mixture. Occasional gentle warming may be necessary to maintain the reaction. After approximately 20 minutes, most of the tin will have reacted, and a clear solution should remain.
-
Isolation of the Amine Salt: Allow the reaction mixture to cool to room temperature and decant the liquid into a 1-liter beaker. Wash the remaining tin with 15 mL of water and add the washings to the beaker.
-
Neutralization and Precipitation of Tin Hydroxide: Add concentrated ammonia solution to the beaker until the solution is just alkaline to litmus paper. This will precipitate hydrated tin oxide.
-
Removal of Tin Salts: Filter the mixture to remove the tin oxide precipitate and wash the precipitate thoroughly with water.
-
Acidification and Product Isolation: Acidify the filtrate with glacial acetic acid and evaporate the solution on a water bath until crystals of p-aminobenzoic acid begin to form.
-
Crystallization and Collection: Cool the solution in an ice bath to complete the crystallization. Collect the crystals of p-aminobenzoic acid by suction filtration.
-
Esterification: The resulting p-aminobenzoic acid can then be esterified to this compound using the Fischer esterification protocol described in section 4.1.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows described in this guide.
Caption: Fischer Esterification Pathway for this compound Synthesis.
Caption: Two-Step Synthesis of this compound via Reduction and Esterification.
Caption: Comparative Experimental Workflows for this compound Synthesis.
References
chemical properties and structure of ethyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for ethyl 4-aminobenzoate. Commonly known as benzocaine, this compound is a widely utilized local anesthetic. This document summarizes key quantitative data, details experimental methodologies, and visualizes its mechanism of action.
Chemical Properties and Structure
Ethyl 4-aminobenzoate is a white crystalline powder.[1] Structurally, it is the ethyl ester of 4-aminobenzoic acid. This structure confers its characteristic chemical properties and biological activity.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | ethyl 4-aminobenzoate |
| CAS Number | 94-09-7[2] |
| Molecular Formula | C₉H₁₁NO₂[2] |
| Molecular Weight | 165.19 g/mol [2] |
| SMILES String | CCOC(=O)c1ccc(N)cc1[2] |
| InChI Key | BLFLLBZGZJTVJG-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 88-90 °C | |
| Boiling Point | 172 °C @ 12.75 mmHg | |
| pKa | 2.51 (Calculated from pKb of 11.49) | |
| Solubility | Sparingly soluble in water; Soluble in ethanol, chloroform, ethyl ether, and dilute acids. | |
| Vapor Pressure | 0.000589 mmHg @ 25°C |
Spectroscopic Data
| Spectrum | Key Peaks/Shifts (δ) | Source |
| IR (film) cm⁻¹ | 3424, 3345, 3224, 1685, 1636, 1598, 1515, 1367, 1312, 1281, 1173, 773 | |
| ¹H NMR (300 MHz, CDCl₃) | 1.36 (t, 3H), 4.04 (brs, 2H), 4.31 (q, 2H), 6.63 (d, 2H), 7.85 (d, 2H) | |
| ¹³C NMR (75 MHz, CDCl₃) | 14.6 (CH₃), 60.4 (CH₂), 114.0 (Ar-CH), 120.5 (Ar-q), 131.7 (Ar-CH), 151.0 (Ar-q), 166.9 (C=O) |
Experimental Protocols
Synthesis of Ethyl 4-Aminobenzoate via Catalytic Reduction
This protocol describes the synthesis of ethyl 4-aminobenzoate from ethyl p-nitrobenzoate using a platinum oxide catalyst.
Materials:
-
Ethyl p-nitrobenzoate (recrystallized from alcohol, m.p. 57°C)
-
95% Ethanol
-
Platinum oxide catalyst
-
Hydrogen gas
-
Ether
Procedure:
-
In a reaction bottle suitable for catalytic reduction, dissolve 19.5 g (0.1 mole) of ethyl p-nitrobenzoate in 150 cc of 95% ethanol.
-
Add 0.2 g of platinum oxide catalyst to the solution.
-
Place the reaction bottle in a catalytic reduction apparatus and shake the mixture under hydrogen pressure until three molecular equivalents of hydrogen have been absorbed. This process typically takes about seven minutes.
-
Once the reaction is complete, filter the mixture to remove the platinum catalyst.
-
Remove the ethanol from the filtrate by distillation.
-
Recrystallize the resulting crude ethyl p-aminobenzoate from approximately 40 cc of ether.
-
The expected yield of purified ethyl p-aminobenzoate, with a melting point of 89–90°C, is between 15–16.5 g (91–100% of the theoretical amount).
Infrared (IR) Spectrum Analysis
IR spectroscopy is a fundamental technique for the identification and purity assessment of ethyl 4-aminobenzoate.
Sample Preparation (KBr Pellet Method):
-
Finely grind a small amount of the ethyl 4-aminobenzoate sample with anhydrous potassium bromide (KBr) powder.
-
Press the mixture under high pressure to form a transparent pellet. KBr is used as it is transparent in the IR region.
Analysis: The IR spectrum of ethyl 4-aminobenzoate displays characteristic absorption bands corresponding to its functional groups. By comparing the obtained spectrum with a reference spectrum, one can confirm the identity of the compound. The presence of unexpected absorption bands may indicate impurities. For instance, contamination with 4-aminobenzoic acid would show characteristic carbonyl stretching bands from the carboxylic acid, which differ from those of the ester.
Mechanism of Action as a Local Anesthetic
Ethyl 4-aminobenzoate functions as a local anesthetic by blocking nerve signals in the body. It achieves this by inhibiting the voltage-gated sodium channels in the nerve cell membranes, which prevents the transmission of pain signals.
References
An In-depth Technical Guide to the Metabolism of Benzocaine and its Hydrolysis to p-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzocaine, a widely utilized local anesthetic, undergoes metabolic transformation primarily through hydrolysis of its ester linkage, yielding p-aminobenzoic acid (PABA) as the principal metabolite. This biotransformation is a critical determinant of the drug's pharmacokinetic profile and duration of action. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism, with a focus on the enzymatic hydrolysis to PABA. It includes a summary of the enzymes involved, detailed experimental protocols for studying its metabolism in vitro, and a discussion of other relevant metabolic pathways.
Introduction
This compound (ethyl 4-aminobenzoate) is an ester-type local anesthetic commonly used for topical pain relief. Its efficacy and systemic safety are intrinsically linked to its metabolic fate. The primary route of this compound metabolism is the hydrolysis of its ethyl ester bond, a reaction catalyzed by various esterases present in plasma and tissues. This process leads to the formation of p-aminobenzoic acid (PABA) and ethanol. Understanding the kinetics and mechanisms of this metabolic pathway is crucial for drug development, toxicological assessment, and optimizing therapeutic applications.
Metabolic Pathways of this compound
This compound is subject to several metabolic transformations, with hydrolysis being the most significant. Other pathways include N-acetylation and N-hydroxylation.
Primary Metabolic Pathway: Hydrolysis to p-Aminobenzoic Acid
The predominant metabolic fate of this compound is its rapid hydrolysis to PABA.[1] This reaction is primarily mediated by pseudocholinesterase (butyrylcholinesterase) in the plasma and by carboxylesterases in the liver and other tissues.[1][2]
dot
Caption: Major metabolic pathways of this compound.
Secondary Metabolic Pathways
While hydrolysis is the main route, this compound can also be metabolized through:
-
N-Acetylation: The amino group of this compound can be acetylated by N-acetyltransferases to form N-acetylthis compound.[3]
-
N-Hydroxylation: Cytochrome P450 enzymes can catalyze the N-hydroxylation of this compound, forming N-hydroxythis compound. This metabolite has been implicated in the rare but serious adverse effect of methemoglobinemia.[4]
PABA, the primary metabolite of hydrolysis, can also undergo further N-acetylation.
Quantitative Data on this compound Hydrolysis
A thorough review of the scientific literature did not yield specific Michaelis-Menten constants (Km and Vmax) for the hydrolysis of this compound by human plasma pseudocholinesterase or liver carboxylesterases. However, kinetic data for structurally similar ester local anesthetics, such as procaine, can provide some context for the enzymatic activity. It is important to note that the following data is not for this compound and should be interpreted with caution.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Procaine | Human Liver Carboxylesterase (hCE-1) | 202 | 0.589 (pmol/min/mg) | |
| Cocaine | Human Intestinal Carboxylesterase (hiCE/CES2) | 202 | 589 (pmol/min) |
Note: The absence of specific kinetic data for this compound highlights a potential area for future research to better characterize its metabolic profile.
One study on the non-enzymatic, base-catalyzed hydrolysis of this compound estimated a second-order rate constant of 2.4 x 10-9 L/mole-sec, which corresponds to half-lives of 91 years at pH 7 and 9 years at pH 8, indicating that enzymatic catalysis is essential for its rapid metabolism in the body.
Experimental Protocols
This section provides detailed methodologies for conducting in vitro studies on this compound metabolism.
In Vitro this compound Hydrolysis Assay using Human Liver Microsomes
This protocol is designed to determine the rate of this compound hydrolysis to PABA in a controlled in vitro environment using human liver microsomes, which are rich in carboxylesterases.
Materials:
-
This compound
-
p-Aminobenzoic acid (PABA) standard
-
Pooled human liver microsomes (commercially available)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
HPLC system with UV or mass spectrometry detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).
-
Prepare a series of working solutions of this compound by diluting the stock solution in 0.1 M phosphate buffer (pH 7.4) to achieve the desired final concentrations for the assay (e.g., ranging from 1 µM to 100 µM).
-
Prepare a stock solution of PABA in the same manner to be used as a standard for HPLC analysis.
-
On the day of the experiment, thaw the human liver microsomes on ice. Once thawed, dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in ice-cold 0.1 M phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the incubator or water bath to 37°C.
-
In microcentrifuge tubes, add the diluted human liver microsome suspension.
-
Add the this compound working solutions to the tubes to initiate the reaction. The final volume of the incubation mixture should be consistent across all samples (e.g., 200 µL).
-
To initiate the metabolic reaction, add the NADPH regenerating system to the incubation mixtures. For control samples (to measure non-NADPH dependent hydrolysis), add an equal volume of phosphate buffer instead.
-
Incubate the tubes at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile to the incubation mixture. This will precipitate the proteins and stop the enzymatic activity.
-
Vortex the tubes vigorously for 30 seconds.
-
-
Sample Processing:
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to new tubes for HPLC analysis.
-
dot
Caption: Experimental workflow for in vitro this compound metabolism.
HPLC Method for the Quantification of this compound and p-Aminobenzoic Acid
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its primary metabolite, PABA.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a ratio of 70:30 (aqueous:organic), which can be optimized for better separation.
-
Flow Rate: A flow rate of 1.0 mL/min is often suitable.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV Detection: this compound and PABA can be detected by UV absorbance at a wavelength around 280-290 nm.
-
Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, an MS detector can be used. The instrument would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the specific m/z of this compound and PABA.
-
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions containing known concentrations of both this compound and PABA in the same matrix as the experimental samples (e.g., a mixture of phosphate buffer and acetonitrile).
-
Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration for each analyte.
-
-
Sample Analysis:
-
Inject the supernatant from the in vitro metabolism assay into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to this compound and PABA based on their retention times, which are determined by injecting the pure standards.
-
Integrate the peak areas for this compound and PABA in the sample chromatograms.
-
-
Data Analysis:
-
Using the calibration curves, determine the concentration of this compound remaining and PABA formed at each time point.
-
The rate of this compound metabolism can be calculated from the decrease in its concentration over time, and the rate of PABA formation can be calculated from the increase in its concentration.
-
Conclusion
The hydrolysis of this compound to p-aminobenzoic acid is a rapid and efficient metabolic process, primarily driven by plasma pseudocholinesterase and hepatic carboxylesterases. This biotransformation is central to the drug's pharmacokinetic profile and limits its systemic exposure and potential toxicity. While the major metabolic pathways are well-established, a notable gap exists in the literature regarding the specific kinetic parameters (Km and Vmax) for the enzymes responsible for this compound hydrolysis. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate these parameters and further elucidate the nuances of this compound metabolism. Such studies are essential for advancing our understanding of this widely used local anesthetic and for the continued development of safe and effective drug therapies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Involvement of liver carboxylesterases in the in vitro metabolism of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of the methemoglobin forming metabolites of this compound and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Benzocaine: A Technical Guide for Topical Anesthesia Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of benzocaine, a widely used topical anesthetic. It delves into its core mechanism of action, quantitative pharmacodynamic parameters, influential factors affecting its efficacy, and critical safety considerations, including systemic toxicity and methemoglobinemia. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation in the field of topical anesthesia.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[1] Pain sensation is initiated by the stimulation of nerve endings, leading to an influx of sodium ions through VGSCs, which causes depolarization of the nerve membrane and the propagation of an action potential.[1] this compound reversibly binds to these channels, inhibiting the influx of sodium ions and thereby preventing the generation and conduction of nerve impulses.[1]
This compound, being a weak base with a low pKa of approximately 2.6, exists predominantly in its non-ionized form at physiological pH.[1] This high lipid solubility allows it to readily diffuse across the nerve cell membrane into the axoplasm.[1] Once inside the cell, an equilibrium is established between the non-ionized and ionized forms. The ionized form of this compound then binds to a specific receptor site within the pore of the voltage-gated sodium channel, specifically on the α subunit. This binding stabilizes the channel in its inactivated state, preventing its return to the resting state and subsequent opening upon stimulation. Molecular modeling studies suggest that the aromatic ring of this compound interacts with hydrophobic residues within the channel pore, while its overall neutral charge allows it to access the binding site from the lipid phase of the membrane.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's blockade of voltage-gated sodium channels.
Quantitative Pharmacodynamic Parameters
The following tables summarize key quantitative pharmacodynamic parameters for this compound as a topical anesthetic. Data has been compiled from various in vitro and in vivo studies.
Table 1: Pharmacodynamic Efficacy of Topical this compound Formulations
| Parameter | Formulation | Concentration | Onset of Action | Duration of Action | Study Population | Reference |
| Anesthetic Effect | Gel | 20% | ~1 minute | 15-20 minutes | Adults (mucosal) | |
| Gel | 10% and 20% | Statistically more rapid than placebo | - | Adults with toothache | ||
| Lipospheres | - | 6 minutes | 53 minutes | Rabbit cornea | ||
| Pain Relief | Gel | 20% | - | - | Adults (maxillary infiltration) |
Table 2: In Vitro Skin Permeation of this compound
| Parameter | Vehicle | Skin Model | Flux (Jss) | Permeability Coefficient (Kp) | Reference |
| Permeation | Liposomal Gel (BL10) | Pig esophagus mucosa | Higher than commercial 20% gel | - | |
| Permeation | Plain Gel (B10) | Pig esophagus mucosa | Higher than commercial 20% gel | - | |
| Permeation | Bioadhesive films | Pig ear skin | Higher than commercial creams | - |
Note: Specific quantitative values for IC50, Kd, Jss, and Kp are highly dependent on the experimental conditions (e.g., specific sodium channel subtype, skin model, vehicle composition) and are not consistently reported across the literature in a standardized format.
Factors Influencing Anesthetic Effect
The clinical efficacy of topical this compound is influenced by a multitude of factors related to its formulation, the physiological state of the application site, and the application technique.
-
Concentration: Higher concentrations of this compound (typically ranging from 10% to 20%) are used to achieve a sufficient anesthetic effect due to its slow absorption. Studies have shown a dose-response relationship, with 20% this compound gel being more efficacious than 10% gel for toothache pain.
-
Formulation and Vehicle: The vehicle in which this compound is formulated significantly impacts its release and permeation. Liposomal formulations and bioadhesive films have been shown to prolong the duration of action and enhance skin permeation compared to conventional creams and gels. The inclusion of penetration enhancers, such as dimethylsulfoxide (DMSO), can also increase the flux of this compound across the skin.
-
Application Site and Skin Integrity: this compound is poorly absorbed through intact skin. Absorption is significantly increased when applied to mucous membranes or damaged, abraded, or inflamed skin, which can increase the risk of systemic toxicity.
-
Application Duration and Occlusion: The duration of application can influence the depth and intensity of anesthesia. Occlusion of the application site can enhance hydration of the stratum corneum and increase drug penetration.
Logical Relationships of Influential Factors
References
An In-Depth Technical Guide to the Research Potential of Benzocaine Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the core research and development landscape for benzocaine analogues and derivatives. It is designed to be a technical resource for professionals in drug discovery and development, offering detailed insights into the synthesis, biological evaluation, and future potential of these compounds. This guide summarizes quantitative data, provides detailed experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this important class of local anesthetics.
Introduction: Beyond Topical Anesthesia
This compound, a simple ester of para-aminobenzoic acid (PABA), has long been a staple in topical anesthetic formulations. Its mechanism of action, primarily through the blockade of voltage-gated sodium channels (Nav), effectively numbs nerve endings, providing temporary relief from pain.[1][2][3][4][5] However, the therapeutic potential of this compound's structural scaffold extends far beyond its current applications. Researchers are actively exploring a diverse range of analogues and derivatives with the aim of enhancing potency, prolonging duration of action, reducing toxicity, and even discovering novel therapeutic applications in areas such as oncology and infectious diseases.
This guide delves into the key aspects of this compound analogue research, providing a foundation for further investigation and development.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for this compound and its analogues is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By binding to a specific site within the channel pore, these molecules stabilize the inactivated state of the channel, preventing the influx of sodium ions that is necessary for depolarization. This leads to a conduction block, preventing the transmission of pain signals to the central nervous system.
The interaction of this compound analogues with the sodium channel is a dynamic process influenced by the conformational state of the channel (resting, open, or inactivated). This state-dependent binding is a key area of research for developing more selective and potent local anesthetics.
Quantitative Data on this compound Analogues
A critical aspect of drug development is the quantitative assessment of a compound's potency, efficacy, and safety. The following tables summarize key quantitative data for this compound and a selection of its analogues, providing a comparative overview. It is important to note that values can vary depending on the specific experimental conditions.
| Compound | IC50 (µM) for Sodium Channel Block | Reference |
| This compound | 100 - 300 | |
| Lidocaine | 50 - 200 | |
| Tetracaine | 10 - 50 | |
| Halogenated Derivatives | Varies (often increased potency) |
Table 1: Comparative Potency (IC50) of Local Anesthetics.
| Compound | LD50 (mg/kg, animal model) | Reference |
| This compound | 2500 (rat, oral) | |
| Lidocaine | 220 (rat, oral) | |
| Bupivacaine | 54 (rat, oral) |
Table 2: Comparative Acute Toxicity (LD50) of Local Anesthetics.
| Compound/Formulation | Duration of Anesthesia (animal model) | Efficacy Metric | Reference |
| 20% this compound Gel | ~10-20 minutes (human) | Onset of action ~1 min | |
| Lidocaine/Prilocaine Cream | >60 minutes (human) | Superior to this compound in some studies | |
| This compound-loaded liposomes | Prolonged duration vs. plain drug | Increased intensity and duration | |
| This compound bioadhesive films | Significantly prolonged vs. commercial creams | Higher in vitro permeation |
Table 3: Comparative Efficacy of this compound Formulations and Analogues.
Experimental Protocols
This section provides detailed methodologies for key experiments in the research and development of this compound analogues.
Synthesis of a Halogenated this compound Derivative (Example: 2-Chloro-4-aminobenzoic acid ethyl ester)
Objective: To synthesize a halogenated derivative of this compound to potentially enhance lipophilicity and potency.
Materials:
-
2-Chloro-4-nitrobenzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve 2-chloro-4-nitrobenzoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-chloro-4-nitrobenzoate.
-
-
Reduction of the Nitro Group:
-
Dissolve the crude ester in ethanol.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the ester solution at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Make the solution alkaline by adding a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 2-chloro-4-aminobenzoic acid ethyl ester.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Confirm the structure of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
In Vitro Cytotoxicity Assay on Human Keratinocytes
Objective: To assess the potential toxicity of novel this compound analogues on skin cells.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analogue stock solutions in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Seed the cells into 96-well microplates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
-
In Vivo Topical Anesthetic Efficacy (Rat Tail-Flick Test)
Objective: To evaluate the duration and intensity of the anesthetic effect of a topical formulation of a this compound analogue.
Materials:
-
Male Wistar rats (200-250 g)
-
Topical formulation of the this compound analogue
-
Placebo formulation (vehicle only)
-
Tail-flick analgesia meter (radiant heat source)
-
Stopwatch
Procedure:
-
Acclimatization:
-
Acclimatize the rats to the testing environment and the restraining device for several days before the experiment.
-
-
Baseline Measurement:
-
Determine the baseline tail-flick latency for each rat by applying the radiant heat source to the tail and measuring the time it takes for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
-
Drug Application:
-
Apply a standardized amount of the topical formulation (test compound or placebo) to a defined area of the rat's tail.
-
-
Efficacy Measurement:
-
At predetermined time intervals after application (e.g., 5, 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the test and placebo groups to determine the onset, peak effect, and duration of the anesthetic action.
-
Potential Research Directions and Workflows
The development of novel this compound analogues and derivatives is a multi-stage process that begins with rational drug design and culminates in clinical evaluation.
Exploring Off-Target Effects and Novel Applications
While the primary target of this compound analogues is the voltage-gated sodium channel, research is emerging on their interactions with other ion channels, such as Transient Receptor Potential (TRP) channels. These channels are involved in the sensation of temperature and pain, and their modulation by this compound derivatives could lead to the development of analgesics with novel mechanisms of action.
Furthermore, the structural scaffold of this compound has been utilized in the design of compounds with antibacterial and anticancer properties, highlighting the versatility of this chemical moiety.
Conclusion and Future Perspectives
The field of this compound analogue research is dynamic and holds significant promise for the development of new and improved therapeutic agents. By leveraging a deeper understanding of structure-activity relationships, exploring novel formulations, and investigating off-target effects, researchers can unlock the full potential of this versatile chemical scaffold. The methodologies and data presented in this guide provide a solid foundation for future research endeavors aimed at translating promising preclinical findings into clinically effective treatments. Continued innovation in this area has the potential to yield not only more effective local anesthetics but also novel therapies for a range of other medical conditions.
References
An In-depth Technical Guide on Benzocaine's Role as a Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular mechanisms underlying benzocaine's function as a voltage-gated sodium channel (VGSC) blocker. It delves into its state-dependent binding, kinetic parameters, and the experimental methodologies used to characterize its activity.
Introduction: The Chemical and Pharmacological Profile of this compound
This compound, the ethyl ester of para-aminobenzoic acid (PABA), is a local anesthetic characterized by its neutral charge at physiological pH due to a low pKa of approximately 2.6.[1] This neutrality is a key determinant of its mechanism of action, allowing it to readily diffuse across neuronal membranes in its uncharged form.[2] Once inside the cytoplasm, it can interact with its target, the voltage-gated sodium channels, from the intracellular side.[2]
Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels
This compound exerts its anesthetic effect by physically occluding the pore of VGSCs, thereby preventing the influx of sodium ions that is essential for the depolarization phase of an action potential.[3][4] This blockade is not static; rather, it is highly dependent on the conformational state of the sodium channel. The three primary states of the channel—resting (closed), open, and inactivated—exhibit different affinities for this compound.
According to the modulated receptor hypothesis, local anesthetics like this compound bind with higher affinity to the open and inactivated states of the sodium channel compared to the resting state. While this compound can block resting channels, its potency is significantly lower in this conformation. This state-dependent binding explains why this compound is more effective on rapidly firing neurons, as they have a higher proportion of channels in the open and inactivated states.
Molecular dynamics simulations and mutagenesis studies have identified the binding site for this compound within the inner pore of the sodium channel. The binding is characterized by nonspecific, hydrophobic interactions with residues in the S6 transmembrane segments of the channel's domains. Specifically, a phenylalanine residue in domain IV, S6 (DIVS6) is critical for the high-affinity, use-dependent block of many local anesthetics. While this compound is neutral, its polarized structure is thought to interact with this and other hydrophobic residues in the pore.
Quantitative Analysis of this compound-Sodium Channel Interactions
The affinity of this compound for different states of the sodium channel can be quantified by determining the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values are typically determined using electrophysiological techniques such as patch-clamp.
| Parameter | Channel State | Value | Cell Type/Channel Isoform | Reference |
| IC50 | Resting | > 1 mM (estimated) | Rat Muscle NaV1.4 (inactivation-deficient) | |
| Open | 81.7 ± 10.6 µM | Rat Muscle NaV1.4 (inactivation-deficient) | ||
| Inactivated | 38 µM (calculated) | Myelinated Nerve Fibers | ||
| Tonic Block (Mixed States) | 0.32 ± 0.02 mM | Wild-Type NaV1.5 | ||
| Batrachotoxin-modified (-70 mV) | 0.2 mM | GH3 Cells | ||
| Batrachotoxin-modified (+50 mV) | 1.3 mM | GH3 Cells | ||
| NaChBac | 650 µM | Bacterial Sodium Channel | ||
| Human NaV1.9 | 351 µM | HEK-293 Cells | ||
| Kd | Resting | 260 µM | NaChBac |
Experimental Protocols for Characterizing this compound's Activity
The primary technique for studying the interaction of this compound with sodium channels is patch-clamp electrophysiology , particularly in the whole-cell configuration. This method allows for the precise control of the membrane potential and the recording of ionic currents through the channels.
Whole-Cell Patch-Clamp Protocol for IC50 Determination
This protocol is designed to measure the concentration-dependent block of sodium currents by this compound.
4.1.1. Cell Preparation:
-
Cells expressing the desired sodium channel isoform (e.g., HEK-293 cells stably transfected with NaV1.5) are cultured on glass coverslips.
-
Prior to recording, cells are dissociated and transferred to a recording chamber on the stage of an inverted microscope.
4.1.2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 10 NaCl, 50 CsCl, 60 CsF, 20 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
4.1.3. Recording Procedure:
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential where most channels are in the resting state (e.g., -120 mV).
-
Apply a series of voltage steps to elicit sodium currents. The specific voltage protocol will depend on the channel state being investigated:
-
Resting State Block: From the holding potential, apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to minimize entry into the inactivated state.
-
Inactivated State Block: Introduce a long pre-pulse to a depolarized potential (e.g., -30 mV for 500 ms) to induce inactivation before the test pulse.
-
Open State Block: Use inactivation-deficient mutant channels or toxins that prolong the open state to directly measure block of open channels.
-
-
Record baseline currents in the absence of this compound.
-
Perfuse the recording chamber with external solutions containing increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Record the sodium currents at each this compound concentration.
-
Analyze the data by measuring the peak inward current at each concentration and fitting the concentration-response data to the Hill equation to determine the IC50 value.
Protocol for Studying Use-Dependent Block
This protocol assesses the increased block of sodium channels with repetitive stimulation.
-
Follow the general whole-cell patch-clamp procedure as described above.
-
From a negative holding potential (e.g., -120 mV), apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the peak sodium current for each pulse in the train.
-
Compare the reduction in current amplitude over the pulse train in the absence and presence of this compound. While this compound shows little to no classic use-dependence due to its rapid kinetics, this protocol can reveal subtle frequency-dependent effects.
Visualizing this compound's Interaction with Sodium Channels
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows.
Caption: this compound's state-dependent binding to the VGSC.
Caption: Workflow for whole-cell patch-clamp experiments.
Caption: Conformational states of the voltage-gated sodium channel.
References
- 1. Effects of this compound on the kinetics of normal and batrachotoxin-modified Na channels in frog node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Block of Inactivation-deficient Na+ Channels by Local Anesthetics in Stably Transfected Mammalian Cells: Evidence for Drug Binding Along the Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. fda.gov [fda.gov]
The Solubility Profile of Benzocaine: A Technical Guide for Pharmaceutical Scientists
An in-depth examination of the solubility characteristics of benzocaine in various solvents, providing critical data and methodologies for researchers, scientists, and drug development professionals.
This compound, a widely used local anesthetic, exhibits variable solubility in different solvent systems, a critical factor influencing its formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental protocols for solubility determination, and an exploration of the underlying physicochemical principles governing its dissolution.
Quantitative Solubility of this compound
The solubility of this compound has been determined in a range of solvents, with the data presented below in a standardized format to facilitate comparison. The solubility is influenced by factors such as the solvent's polarity, hydrogen bonding capacity, and the temperature of the system.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |
| Water | 5 | 0.041 | 0.0025 | - |
| Water | 10 | 0.052 | 0.0031 | - |
| Water | 20 | 0.070 | 0.0042 | - |
| Water | 30 | 0.112 | 0.0068 | - |
| Water (pH 6, 20°C) | 20 | 0.070 | 0.0042 | - |
| Water (pH 7, 20°C) | 20 | 0.068 | 0.0041 | - |
| Water (pH 8, 20°C) | 20 | 0.067 | 0.0041 | - |
| Ethanol | 25 | ~20 | ~1.21 | - |
| 1,4-Dioxane | 25 | 45.42 | 2.75 | 0.193 |
| Acetone | 25 | 39.81 | 2.41 | 0.151 |
| Ethyl Acetate | 25 | 29.82 | 1.81 | 0.104 |
| Chloroform | 25 | 23.45 | 1.42 | 0.077 |
| Acetonitrile | 25 | 18.23 | 1.10 | 0.058 |
| Methanol | 25 | 15.67 | 0.95 | 0.048 |
| n-Butanol | 25 | 11.23 | 0.68 | 0.033 |
| Toluene | 25 | 5.89 | 0.36 | 0.016 |
Note: Some values have been calculated and approximated based on available data from multiple sources. The mole fraction data for organic solvents corresponds to Form II of this compound at 298.15 K (25 °C)[1][2]. Aqueous solubility data is derived from studies on this compound in freshwater[3]. Solubility in ethanol is based on qualitative descriptions of being soluble in approximately 6 parts of the solvent[4].
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount in pharmaceutical development. The following are detailed methodologies for two common and reliable experimental techniques.
Shake-Flask Method
The shake-flask method is a well-established and robust technique for determining the thermodynamic solubility of a compound.[5]
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Place the container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved solute.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Based on the measured concentration and the dilution factor, calculate the original solubility of this compound in the solvent at the specified temperature.
Potentiometric Titration
Potentiometric titration is a useful method for determining the solubility of ionizable compounds like this compound, which is a weak base (pKa ≈ 2.5). This method is particularly advantageous for determining the pH-dependent solubility profile.
Methodology:
-
Instrument Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Use a combination pH electrode or a separate indicator and reference electrode.
-
Sample Preparation: Prepare a saturated solution of this compound in the desired aqueous medium (e.g., buffered solutions at various pH values) using the shake-flask method to ensure equilibrium.
-
Titration Setup: Place a known volume of the clear, filtered saturated this compound solution into a beaker with a magnetic stir bar.
-
Titration: Titrate the this compound solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The equivalence point of the titration can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.
-
Solubility Calculation: The concentration of this compound in the saturated solution can be calculated from the volume of titrant required to reach the equivalence point and the stoichiometry of the acid-base reaction. This provides the solubility of this compound at the specific pH of the initial saturated solution.
Influence of Solvent Properties on this compound Solubility
The solubility of this compound is intrinsically linked to the physicochemical properties of the solvent, primarily its polarity and hydrogen bonding capabilities.
-
Polarity: this compound is a relatively nonpolar molecule, which explains its low solubility in the highly polar solvent, water. Conversely, its solubility is significantly higher in less polar organic solvents such as 1,4-dioxane, acetone, and ethyl acetate. This aligns with the principle of "like dissolves like."
-
Hydrogen Bonding: The presence of a primary amine and an ester group in the this compound molecule allows it to act as both a hydrogen bond donor and acceptor. Solvents that can effectively engage in hydrogen bonding with this compound, such as alcohols, can enhance its solubility. However, the overall nonpolar character of the molecule often dominates its solubility behavior.
This technical guide provides a foundational understanding of the solubility characteristics of this compound. For drug development professionals, this information is crucial for selecting appropriate solvent systems for formulation, predicting dissolution behavior, and ultimately, optimizing the therapeutic performance of this compound-containing products.
References
benzocaine as a precursor for synthesis of other compounds
An In-depth Technical Guide on Benzocaine as a Precursor for the Synthesis of Other Compounds
Introduction
This compound (ethyl 4-aminobenzoate) is a widely utilized local anesthetic belonging to the amino ester class of drugs.[1][2] Its simple, yet versatile chemical structure, featuring a primary aromatic amine and an ethyl ester functional group, makes it an ideal and cost-effective starting material—or precursor—for the synthesis of a diverse array of other compounds.[3][4] In medicinal chemistry and organic synthesis, this compound serves as a valuable scaffold for constructing more complex molecules, including other local anesthetics like procaine, and novel derivatives with a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[3]
This technical guide provides a comprehensive overview of the synthetic utility of this compound. It details specific experimental protocols for the synthesis of prominent drugs derived from it, summarizes key quantitative data, and illustrates the primary synthetic pathways and logical workflows. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
I. Synthesis of Local Anesthetics from this compound
The most direct application of this compound as a precursor is in the synthesis of other ester-based local anesthetics through modification of its ester group, a process known as transesterification.
A. Synthesis of Procaine (Novocaine)
Procaine, another clinically important local anesthetic, can be synthesized directly from this compound. The reaction involves the transesterification of the ethyl ester of this compound with 2-diethylaminoethanol. This can be achieved through conventional heating with a base catalyst or more efficiently using microwave irradiation.
Caption: Synthesis of Procaine from this compound via transesterification.
Experimental Protocol: Microwave-Assisted Synthesis of Procaine from this compound
This protocol describes a solvent-free, microwave-assisted method for the synthesis of procaine.
-
Reactant Preparation: In a suitable microwave reactor vessel, mix this compound and 2-(diethylamino)ethanol. Note: The original study aimed for quantitative conversion, implying near-equimolar ratios or a slight excess of the alcohol.
-
Microwave Irradiation: Subject the mixture to microwave irradiation. A power of 700W for a duration of 12 minutes has been shown to be effective for quantitative conversion.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an eluent such as hexane:ethyl acetate (1:1 v/v). The spot corresponding to this compound will diminish, while the more polar procaine spot (Rf ~0.47) will appear and intensify.
-
Purification (if necessary): Although this method can achieve quantitative conversion, if unreacted starting material remains, the product can be purified using column chromatography on silica gel.
II. This compound as a Scaffold for Bioactive Derivatives
The nucleophilic primary amine and the electrophilic ester carbonyl on the this compound molecule are key reaction sites for creating a library of derivatives. These reactions allow for the introduction of diverse functional groups, leading to new compounds with potentially enhanced or novel biological activities.
Caption: Key reaction pathways for the derivatization of this compound.
A. Derivatization via the Amino Group
The primary aromatic amine is a potent nucleophile, making it a common target for modification.
-
Acylation: The reaction of this compound with acylating agents, such as 1-cyanoacetyl-3,5-dimethylpyrazole, yields N-acylated derivatives like ethyl 4-(2-cyanoacetamido)benzoate. This intermediate is a versatile building block for synthesizing various heterocyclic compounds, including thiophenes, thienopyrimidines, and thiazolidinones, which have shown antioxidant properties.
-
Diazotization and Azo Coupling: The amino group can be converted to a diazonium salt using sodium nitrite and acid at low temperatures (0–5 °C). This reactive intermediate can then be coupled with electron-rich aromatic compounds (like p-aminothiophenol) to form highly colored azo compounds. This reaction is primarily used for the quantitative analysis of this compound but demonstrates a fundamental reactivity pathway.
Experimental Protocol: Synthesis of Ethyl 4-(2-cyanoacetamido)benzoate
-
Reactant Preparation: React this compound with 1-cyanoacetyl-3,5-dimethylpyrazole.
-
Reaction: The specific conditions (solvent, temperature, reaction time) are dependent on the specific procedure but generally involve standard organic synthesis techniques. The reaction results in an excellent yield of the desired product.
-
Further Synthesis (Example: Thiophene Derivative): a. Condense the resulting ethyl 4-(2-cyanoacetamido)benzoate (1 eq.) with cyclohexanone (1 eq.) to form an α,β-unsaturated olefin intermediate. b. Treat the intermediate with elemental sulfur (1 eq.) in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol). c. Reflux the mixture to facilitate the Gewald reaction, yielding a 2-aminothiophene derivative.
B. Derivatization via the Ester Group
The ester functionality can be modified, most commonly via transesterification, as seen in the synthesis of procaine.
C. Synthesis of Glycodrugs
A more advanced application involves using this compound as an arylamine to create novel glycodrugs. In this approach, the this compound moiety is attached to a sugar molecule, which can alter its pharmacokinetic properties, such as transport across biological membranes.
Experimental Protocol: Synthesis of a this compound-Galactose Derivative
This is a two-step process starting from a protected galactose derivative.
-
Imine Formation (Schiff Base): a. To a solution of 1,2:3,4-di-O-isopropylidene-α-D-galactohexodialdo-1,5-pyranose (1.2 mmol) in anhydrous dichloromethane (DCM, 14 mL), add this compound (1 eq.) and 4 Å molecular sieves. b. Stir the reaction mixture at reflux for 24 hours. c. Filter the mixture and concentrate under reduced pressure to obtain the crude Schiff base.
-
Reduction to Amine: a. Dissolve the crude residue in anhydrous isopropanol (7 mL) and add sodium borohydride (NaBH₄, 1 eq.). b. Stir the suspension at room temperature for 24 hours. c. Add DCM (35 mL), filter the mixture, and wash the organic phase with water (3 x 12 mL). d. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final glycodrug.
III. Quantitative Data Summary
The efficiency of synthesizing compounds from this compound varies significantly with the chosen methodology. Microwave-assisted syntheses often demonstrate higher yields and shorter reaction times compared to conventional methods.
| Product | Precursor(s) | Method | Reaction Time | Yield | Reference |
| Procaine | This compound, 2-diethylaminoethanol | Microwave Irradiation (700W) | 12 min | Quantitative | |
| This compound-Galactose Glycodrug | This compound, Galactose derivative | Two-step (Imine formation, Reduction) | 48 h (total) | 54% (overall) | |
| Procaine-Galactose Glycodrug | Procaine, Galactose derivative | Two-step (Imine formation, Reduction) | 48 h (total) | 52% (overall) |
Table 1: Summary of reaction conditions and yields for representative syntheses using this compound or its derivatives as precursors.
IV. Broader Context: Synthesis of Other "Caine" Anesthetics
While not a direct derivative of this compound, the synthesis of lidocaine, an amide-type anesthetic, is often discussed in the same context. Its synthesis provides a useful comparison of the chemical strategies used to create local anesthetics and highlights why this compound's ester structure is amenable to different synthetic transformations than lidocaine's amide structure.
The synthesis of lidocaine typically starts from 2,6-dimethylaniline, not this compound.
Caption: Typical two-step synthesis pathway for Lidocaine.
Experimental Protocol: Two-Step Synthesis of Lidocaine
-
Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide: a. Dissolve 2,6-dimethylaniline in glacial acetic acid. b. Add α-chloroacetyl chloride to the solution. Some protocols recommend warming to 40–50 °C for about 10 minutes. c. Add a solution of sodium acetate in water to neutralize the generated HCl and precipitate the product. d. Cool the mixture in an ice bath and collect the solid product via vacuum filtration. Wash the filter cake with cold water to remove residual acid.
-
Step 2: Synthesis of Lidocaine: a. Add the dried α-chloro-2,6-dimethylacetanilide intermediate, toluene, and an excess of diethylamine to a round-bottomed flask. b. Reflux the mixture for approximately 90 minutes. c. After cooling, transfer the mixture to a separatory funnel. Wash the organic layer with water and then extract with 3M HCl. The lidocaine product will move to the aqueous layer as its hydrochloride salt. d. Cool the acidic aqueous layer and make it strongly basic with concentrated KOH or NaOH solution to precipitate the free base of lidocaine. e. Extract the lidocaine free base into a nonpolar solvent (e.g., pentane or ether), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the final product.
Conclusion
This compound is a fundamentally important molecule in synthetic chemistry, serving as a readily available and versatile precursor for a wide range of other compounds. Its utility extends from the straightforward transesterification to produce other anesthetics like procaine, to its use as a foundational scaffold for creating complex heterocyclic derivatives and novel glycodrugs. The presence of two distinct and reactive functional handles—the aromatic amine and the ester group—allows for a multitude of synthetic transformations. For researchers and drug development professionals, this compound represents a strategic starting point for the exploration of new chemical entities with diverse therapeutic potential.
References
- 1. This compound synthesis from toluene and p-xylene - The Science Snail [sciencesnail.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as a precursor of promising derivatives: synthesis, reactions, and biological activity | Semantic Scholar [semanticscholar.org]
- 4. eurekaselect.com [eurekaselect.com]
Toxicological Profile of Benzocaine and the Risk of Methemoglobinemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzocaine, a widely utilized local anesthetic, possesses a well-documented toxicological profile characterized by a significant risk of inducing methemoglobinemia, a life-threatening condition. This technical guide provides a comprehensive overview of the toxicology of this compound, with a primary focus on the mechanisms, risk factors, and clinical management of this compound-induced methemoglobinemia. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the study of local anesthetics and their potential adverse effects. This document synthesizes quantitative toxicological data, details relevant experimental protocols, and presents visual representations of key pathways to facilitate a deeper understanding of this important safety concern.
Introduction
This compound (ethyl p-aminobenzoate) is an ester-type local anesthetic commonly used in over-the-counter (OTC) preparations such as topical pain relievers, cough drops, and teething gels.[1][2] Its mechanism of action involves the blockage of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses and producing a local anesthetic effect.[3][4] Despite its widespread use and general tolerability at recommended doses, this compound carries a significant risk of inducing methemoglobinemia, a hematological disorder characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺).[5] This conversion renders hemoglobin incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia. The U.S. Food and Drug Administration (FDA) has issued warnings regarding the use of this compound-containing products, particularly in infants and children under two years of age, due to the heightened risk of this serious adverse event.
Toxicological Profile of this compound
Pharmacokinetics
-
Absorption: this compound is readily absorbed through mucous membranes and abraded skin, but poorly absorbed through intact skin.
-
Distribution: Following absorption, this compound is distributed locally at the site of application. Systemic distribution is limited under normal use.
-
Metabolism: As an ester anesthetic, this compound is rapidly hydrolyzed by plasma cholinesterases and, to a lesser extent, by hepatic esterases. The primary metabolite is para-aminobenzoic acid (PABA), which is subsequently acetylated or conjugated in the liver. A minor metabolic pathway involves N-hydroxylation, leading to the formation of metabolites that are potent oxidizing agents.
-
Elimination: The metabolites of this compound are primarily excreted in the urine.
Acute Toxicity
The acute toxicity of this compound is generally low when applied topically as directed. However, systemic absorption can lead to central nervous system (CNS) and cardiovascular toxicity.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Oral | 2500 mg/kg | |
| LD50 | Rat | Oral | 3042 mg/kg | |
| LD50 | Rabbit | Oral | 1150 mg/kg | |
| LD50 | Mouse | Intraperitoneal | 216 mg/kg | |
| Table 1: Acute Toxicity Data for this compound |
This compound-Induced Methemoglobinemia
Mechanism of Action
The development of methemoglobinemia following this compound administration is primarily attributed to its metabolic products. While this compound itself is not a direct oxidizing agent, its metabolites, particularly those formed through N-hydroxylation, can oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This process is significantly faster than the endogenous reduction of methemoglobin back to hemoglobin by the NADH-cytochrome b5 reductase system. The accumulation of methemoglobin leads to a leftward shift in the oxygen-hemoglobin dissociation curve, impairing oxygen release to the tissues and causing cellular hypoxia.
Caption: Signaling pathway of this compound-induced methemoglobinemia.
Clinical Presentation and Diagnosis
The clinical signs and symptoms of methemoglobinemia correlate with the percentage of methemoglobin in the blood.
| Methemoglobin Level (%) | Clinical Manifestations | Reference |
| < 15% | Usually asymptomatic; slight grayish or bluish discoloration of the skin (cyanosis) may be present. | |
| 15-30% | Central cyanosis, chocolate-brown colored blood, anxiety, headache, tachycardia. | |
| 30-50% | Fatigue, confusion, dizziness, tachypnea, weakness. | |
| 50-70% | Seizures, coma, arrhythmias, metabolic acidosis. | |
| > 70% | Potentially fatal. | |
| Table 2: Clinical Presentation of Methemoglobinemia |
Diagnosis is confirmed by co-oximetry, which measures the different species of hemoglobin in a blood sample. A characteristic "saturation gap," where the oxygen saturation measured by pulse oximetry is significantly lower than that calculated from the arterial blood gas (SaO2), is highly suggestive of methemoglobinemia.
Case Reports and Dosages
Numerous case reports have documented this compound-induced methemoglobinemia across various age groups and clinical settings.
| Patient Age | This compound Formulation | Dosage/Application | Methemoglobin Level (%) | Reference |
| 83 years | 600 mg topical anesthesia | Pre-intubation | 54.1 | |
| 5 years | Topical gel | Post-adenotonsillectomy pain | 38.5 | |
| 51 years | Topical spray and lozenges | Post-colon surgery | 32.4 | |
| 6 years | 7.5% gel (Baby Orajel) | Toothache | 69.9 | |
| 46 years | 20% spray (HurriCaine) | Pre-endoscopy | 38.8 | |
| 27 years | Self-administered spray | Nasogastric tube discomfort | 47 | |
| 59 years | 20% spray (Hurricaine) | Pre-esophagogastroduodenoscopy | 67 | |
| 48 years | 20% spray | Pre-intubation | 41 | |
| Table 3: Selected Case Reports of this compound-Induced Methemoglobinemia |
It is crucial to note that this compound-induced methemoglobinemia is not always dose-dependent and can occur even with a single application.
Treatment
The primary treatment for symptomatic methemoglobinemia is the intravenous administration of methylene blue. Methylene blue acts as an electron carrier, facilitating the reduction of methemoglobin back to hemoglobin via the NADPH-methemoglobin reductase pathway. The standard dose is 1 to 2 mg/kg administered intravenously over 5 minutes. In severe cases or in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, where methylene blue is contraindicated, exchange transfusion may be necessary.
Experimental Protocols
In Vitro Assessment of Methemoglobin Formation
This protocol provides a general framework for assessing the potential of this compound and its metabolites to induce methemoglobin formation in red blood cells.
Caption: Experimental workflow for in vitro methemoglobin assessment.
Methodology:
-
Blood Collection and Preparation: Obtain fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood to separate the plasma and buffy coat from the red blood cells (RBCs). Wash the RBCs multiple times with a buffered saline solution (e.g., PBS) to remove plasma proteins and other interfering substances.
-
Incubation: Resuspend the washed RBCs in a suitable buffer to a known hematocrit. Prepare stock solutions of this compound and its suspected metabolites in an appropriate solvent. Add varying concentrations of the test compounds to the RBC suspension. Incubate the mixtures at 37°C with gentle agitation.
-
Sample Analysis: At predetermined time points, collect aliquots of the RBC suspension. Lyse the RBCs to release the hemoglobin. Measure the percentage of methemoglobin using a co-oximeter.
-
Data Analysis: Plot the percentage of methemoglobin as a function of time and concentration of the test compound. This will allow for the determination of the rate and extent of methemoglobin formation induced by each compound.
In Vivo Assessment of this compound Toxicity
This protocol outlines a general procedure for evaluating the acute toxicity and methemoglobin-inducing potential of this compound in an animal model.
Caption: Experimental workflow for in vivo this compound toxicity testing.
Methodology:
-
Animal Selection and Acclimatization: Choose a suitable animal model (e.g., Sprague-Dawley rats). Acclimatize the animals to the housing conditions for a specified period before the study begins.
-
Dose Administration: Prepare the this compound formulation for the intended route of administration (e.g., topical gel, oral gavage). Administer a single dose or repeated doses of this compound to the treatment groups. The control group should receive the vehicle alone.
-
Clinical Observations: Monitor the animals for clinical signs of toxicity, such as changes in behavior, respiratory distress, and cyanosis, at regular intervals.
-
Blood and Tissue Collection: Collect blood samples at baseline and at various time points after dosing for hematology, clinical chemistry, and methemoglobin analysis. At the end of the study, euthanize the animals and perform a necropsy. Collect tissues for histopathological examination.
-
Analysis: Analyze blood samples for methemoglobin levels using a co-oximeter. Perform a complete blood count and clinical chemistry analysis. Examine the preserved tissues microscopically for any pathological changes.
Analytical Methods for this compound and Metabolites
The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) is a commonly employed technique.
| Analytical Method | Matrix | Analytes | Key Features | Reference |
| HPLC with UV detection | Channel catfish tissues and fluids | This compound, PABA, AcPABA, AcBZ | Gradient elution, UV detection at 286 nm | |
| HPLC-UV | Pharmaceutical formulations | This compound | Simple sample preparation | |
| LC-MS/MS | Biological samples (general) | Drug metabolites | High sensitivity and specificity | |
| GC-MS | Biological specimens (forensic) | Drugs and metabolites | Confirmatory identification | |
| Table 4: Analytical Methods for this compound and its Metabolites |
Conclusion and Recommendations for Drug Development
The toxicological profile of this compound is well-characterized, with methemoglobinemia being the most significant and life-threatening adverse effect. The risk is particularly pronounced in vulnerable populations, such as infants and individuals with certain pre-existing conditions. For drug development professionals, a thorough understanding of the mechanisms underlying this compound-induced methemoglobinemia is essential for the development of safer local anesthetics.
Key recommendations include:
-
Early-stage Screening: Implement in vitro methemoglobin formation assays early in the drug discovery process to identify candidates with a lower propensity for inducing this adverse effect.
-
Metabolite Profiling: Conduct comprehensive metabolite identification and characterization studies to detect the formation of potentially oxidizing metabolites.
-
Risk Mitigation Strategies: For new chemical entities with local anesthetic properties, consider formulation strategies that limit systemic absorption.
-
Post-market Surveillance: Emphasize robust post-market safety monitoring to detect and evaluate any signals of methemoglobinemia associated with new anesthetic agents.
By integrating these considerations into the drug development pipeline, the risk of methemoglobinemia associated with local anesthetics can be minimized, leading to safer and more effective pain management therapies.
References
- 1. This compound: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound-Induced Methemoglobinemia: A Potentially Fatal Complication of Transesophageal Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Benzocaine via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of benzocaine (ethyl p-aminobenzoate) from p-aminobenzoic acid and ethanol using the Fischer esterification method.[1][2][3] this compound is a widely used local anesthetic.[4][5] The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution that efficiently converts a carboxylic acid and an alcohol into an ester. This application note includes a comprehensive experimental procedure, purification by recrystallization, and methods for product characterization. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Principle of the Method
Fischer esterification is a reversible, acid-catalyzed reaction. In this synthesis, p-aminobenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the p-aminobenzoic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: A molecule of water is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
To drive the equilibrium towards the product side and achieve a high yield, an excess of one reactant (typically the alcohol, ethanol) is used.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (approx.) |
| p-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 4.0 g | 0.029 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 27.0 mL | 0.46 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 5.0 mL | 0.092 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | As needed | - |
| Decolorizing Carbon | C | 12.01 | As needed | - |
| Apparatus | ||||
| Round-bottom flask (100 mL) | ||||
| Reflux condenser | ||||
| Heating mantle or water bath | ||||
| Beakers (250 mL) | ||||
| Buchner funnel and flask | ||||
| Magnetic stirrer and stir bar | ||||
| Filter paper | ||||
| pH indicator (litmus paper) |
Note: The quantities are based on a representative procedure and can be scaled as needed.
Experimental Protocol
3.1. Esterification Reaction (Reflux)
-
Place 4.0 g of p-aminobenzoic acid and 27 mL of absolute ethanol into a 100 mL round-bottom flask containing a magnetic stir bar.
-
While stirring, carefully and slowly add 5.0 mL of concentrated sulfuric acid to the mixture. A precipitate may form but will dissolve as the reaction progresses.
-
Attach a reflux condenser to the flask and ensure water is flowing through it.
-
Heat the mixture to a gentle reflux using a water bath or heating mantle and maintain the reflux for 1-2 hours. The solution should become clear.
3.2. Isolation of Crude this compound
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a 250 mL beaker containing 80 mL of cold water.
-
Slowly neutralize the solution by adding a 10% sodium carbonate solution portion-wise while stirring. Be cautious as frothing will occur due to CO₂ gas evolution.
-
Continue adding sodium carbonate until the solution is neutral or slightly alkaline (pH ≈ 8), checking with litmus paper. A white precipitate of crude this compound will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid precipitate with several portions of cold water to remove any remaining salts.
3.3. Purification by Recrystallization
-
Transfer the crude this compound to a beaker.
-
Recrystallize the product from an ethanol-water mixture (e.g., a 2:1 ratio). Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of decolorizing carbon can be added.
-
If carbon was added, perform a hot gravity filtration to remove it.
-
To the clear, hot filtrate, add warm water dropwise until the solution becomes persistently cloudy.
-
Allow the solution to cool slowly to room temperature, which will allow for the formation of pure crystals.
-
Once crystal formation appears complete, place the beaker in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol-water mixture.
-
Dry the final product in an oven or under a vacuum to a constant weight.
Characterization and Data
4.1. Physical Properties After drying, weigh the pure this compound to calculate the percentage yield. The identity and purity of the synthesized product should be confirmed by measuring its melting point and comparing it to the literature value.
| Property | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | 88-92 °C |
| Percent Yield | 60-85% (Typical) |
4.2. Spectroscopic Data Further characterization can be performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| IR Spectroscopy (FT-IR) | Characteristic Peaks (cm⁻¹) |
| N-H Stretching (amine) | 3427, 3347 (asymmetric & symmetric) |
| C-H Stretching (aromatic) | 3100-3000 |
| C=O Stretching (ester) | ~1682 |
| C-O Stretching (ester) | 1300-1280 |
| ¹H NMR Spectroscopy | Chemical Shift (δ, ppm) & Multiplicity |
| -CH₃ (ethyl group) | ~1.3 (triplet) |
| -CH₂- (ethyl group) | ~4.3 (quartet) |
| -NH₂ (amine group) | ~4.1 (broad singlet) |
| Aromatic Protons | ~6.6 and ~7.8 (two doublets) |
Note: NMR values are approximate and depend on the solvent used.
Visualized Workflows and Mechanisms
Caption: Experimental workflow for this compound synthesis.
Caption: Mechanism of Fischer Esterification.
References
Quantitative Analysis of Benzocaine in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocaine (ethyl 4-aminobenzoate) is a widely used local anesthetic found in a variety of over-the-counter and prescription pharmaceutical formulations, including creams, gels, lozenges, and topical solutions.[1] Accurate and precise quantification of this compound in these products is crucial to ensure their safety, efficacy, and quality. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Nitrite Titration. The methodologies and data presented are intended to guide researchers, scientists, and drug development professionals in establishing robust analytical procedures for this compound in various pharmaceutical matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the quantification of this compound, allowing for the separation of the active pharmaceutical ingredient (API) from excipients and potential degradation products.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific formulation and available instrumentation.
1.1.1. Instrumentation
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Data acquisition and processing software.
1.1.2. Reagents and Materials
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified).
-
Glacial Acetic Acid (analytical grade).
-
This compound Reference Standard (USP or equivalent).
-
Pharmaceutical formulation containing this compound.
1.1.3. Chromatographic Conditions
-
Mobile Phase: A mixture of methanol, water, and glacial acetic acid (56:40:4, v/v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 294 nm.[1]
-
Injection Volume: 20 µL.
1.1.4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 200 µg/mL): Accurately weigh about 20 mg of this compound Reference Standard and transfer to a 100-mL volumetric flask. Dissolve in and dilute to volume with a mixture of methanol and water (1:1).
-
Working Standard Solution (e.g., 20 µg/mL): Pipette 10.0 mL of the Stock Standard Solution into a 100-mL volumetric flask and dilute to volume with the methanol-water diluent.
1.1.5. Preparation of Sample Solutions
-
For Gels: Accurately weigh a portion of the gel equivalent to about 20 mg of this compound into a 100-mL volumetric flask. Add approximately 80 mL of the methanol-water diluent and shake mechanically for 15 minutes. Dilute to volume with the diluent, mix, and filter a portion of the solution, discarding the first few mL of the filtrate. Pipette 1.0 mL of the filtered solution into a 100-mL volumetric flask, dilute to volume with the diluent, and mix.
-
For Lozenges: Accurately weigh and finely powder not fewer than 10 lozenges. Transfer an accurately weighed portion of the powder, equivalent to about 10 mg of this compound, to a suitable volumetric flask. Add a suitable solvent (e.g., a mixture of hexane and sonicate for 30 minutes). Dilute to volume with the solvent and filter. Further dilutions may be necessary to bring the concentration within the calibration range.
-
For Topical Solutions: Accurately transfer a volume of the solution equivalent to about 20 mg of this compound to a 100-mL volumetric flask. Dilute to volume with the methanol-water diluent and mix. Pipette 1.0 mL of this solution into a 100-mL volumetric flask, dilute to volume with the diluent, and mix.
1.1.6. System Suitability Inject the Working Standard Solution five times. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.
1.1.7. Analysis Inject the Working Standard Solution and the prepared Sample Solution into the chromatograph. Record the peak areas for the this compound peak.
1.1.8. Calculation Calculate the quantity, in mg, of this compound (C₉H₁₁NO₂) in the portion of the formulation taken by the formula:
Where:
-
Peak Area_sample is the peak area of this compound in the Sample Solution.
-
Peak Area_standard is the average peak area of this compound in the Working Standard Solution.
-
C_standard is the concentration, in mg/mL, of the Working Standard Solution.
-
V_sample is the volume, in mL, of the Sample Solution.
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC.
UV-Vis Spectrophotometry (Colorimetric Method)
This method is based on the diazotization of the primary aromatic amine group of this compound, followed by a coupling reaction to form a colored azo dye, which can be quantified spectrophotometrically.
Experimental Protocol
2.1.1. Instrumentation
-
UV-Vis Spectrophotometer.
-
Matched 1-cm quartz cuvettes.
2.1.2. Reagents and Materials
-
0.5 M Hydrochloric Acid.
-
0.1% (w/v) Sodium Nitrite solution (prepare fresh).
-
0.5% (w/v) Ammonium Sulfamate solution.
-
0.1% (w/v) N-(1-naphthyl)-ethylenediamine dihydrochloride (Bratton-Marshall reagent) solution.
-
This compound Reference Standard.
-
Pharmaceutical formulation containing this compound.
2.1.3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 200 µg/mL): Accurately weigh about 20 mg of this compound Reference Standard and transfer to a 100-mL volumetric flask. Dissolve in and dilute to volume with distilled water.
-
Working Standard Solution (e.g., 4 µg/mL): Pipette 2.0 mL of the Stock Standard Solution into a 100-mL volumetric flask and dilute to volume with distilled water.
2.1.4. Preparation of Sample Solutions Prepare a sample solution from the pharmaceutical formulation in distilled water to obtain a final concentration of approximately 4 µg/mL of this compound. This may involve dissolution, extraction, and filtration steps similar to those described for the HPLC method, using distilled water as the diluent.
2.1.5. Color Development and Measurement
-
Pipette 5.0 mL of the final standard or sample solution into a 50-mL volumetric flask.
-
Add 5 mL of 0.5 M HCl.
-
Add 5 mL of 0.1% w/v sodium nitrite solution, mix well, and allow to stand for 3 minutes.
-
Add 5 mL of 0.5% ammonium sulfamate solution, mix well, and allow to stand for 3 minutes.
-
Add 5 mL of 0.1% w/v N-(1-naphthyl)-ethylenediamine dihydrochloride solution, mix well, and allow to stand for 10 minutes for color development.
-
Dilute to volume with distilled water and mix well.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (approximately 540 nm) against a reagent blank prepared in the same manner.
2.1.6. Calculation Calculate the quantity, in mg, of this compound (C₉H₁₁NO₂) in the portion of the formulation taken by the formula:
Where:
-
Absorbance_sample is the absorbance of the sample solution.
-
Absorbance_standard is the absorbance of the standard solution.
-
C_standard is the concentration, in mg/mL, of the standard solution.
-
V_sample is the volume, in mL, of the sample solution.
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by UV-Vis Spectrophotometry.
Nitrite Titration (Assay for Bulk Drug)
This titrimetric method is suitable for the assay of this compound as a raw material (API) and in some pharmaceutical formulations. It is based on the diazotization of the primary aromatic amine group of this compound with sodium nitrite in an acidic medium.
Experimental Protocol
This protocol is based on the USP monograph for this compound.
3.1.1. Instrumentation
-
Potentiometer with a calomel-platinum electrode system.
-
Burette, 50-mL.
-
Magnetic stirrer.
3.1.2. Reagents and Materials
-
0.1 M Sodium Nitrite (NaNO₂) volumetric solution (VS).
-
Hydrochloric Acid (HCl).
-
This compound sample.
-
Ice bath.
3.1.3. Procedure
-
Accurately weigh a quantity of this compound equivalent to about 200 mg and transfer it to a 250-mL beaker.
-
Add 50 mL of water and 5 mL of hydrochloric acid, and stir to dissolve.
-
Cool the solution in an ice bath to about 10 °C.
-
Immerse the electrodes of the potentiometer in the solution.
-
Titrate slowly with 0.1 M sodium nitrite VS, adding the titrant in small increments near the endpoint.
-
Determine the endpoint potentiometrically.
-
Perform a blank determination and make any necessary corrections.
3.1.4. Calculation Each mL of 0.1 M sodium nitrite is equivalent to 16.52 mg of C₉H₁₁NO₂.
Where:
-
V_sample is the volume, in mL, of the titrant consumed by the sample.
-
V_blank is the volume, in mL, of the titrant consumed by the blank.
-
M_titrant is the molarity of the sodium nitrite solution.
Logical Relationship
Caption: Principle of the nitrite titration of this compound.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of this compound using the described methods. These values are indicative and may vary depending on the specific experimental conditions.
Table 1: HPLC Method Validation Data
| Parameter | Result |
| Linearity Range | 10 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 3.92 µM |
| Limit of Quantification (LOQ) | 13.06 µM |
| Specificity | The method is specific for this compound in the presence of excipients and degradation products. |
Table 2: UV-Vis Spectrophotometry Method Validation Data
| Parameter | Result |
| Linearity Range | 0.4 - 4 ppm |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 99.34% - 100.00% |
| Precision (% RSD) | < 2.0% |
| Molar Absorptivity | 5.56 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Specificity | Potential for interference from other primary aromatic amines. |
Table 3: Nitrite Titration Method Validation Data
| Parameter | Result |
| Applicability | Assay of bulk drug (API) and some formulations. |
| Accuracy | High, as it is a primary analytical method. |
| Precision (% RSD) | Typically < 1.0% |
| Specificity | Not specific; will titrate any primary aromatic amine. |
Conclusion
The choice of analytical method for the quantitative determination of this compound in pharmaceutical formulations depends on several factors, including the nature of the formulation, the required sensitivity and specificity, and the available instrumentation. HPLC offers high specificity and is suitable for all types of formulations, including complex matrices. UV-Vis spectrophotometry, particularly after a color-forming reaction, provides a simple and cost-effective alternative, although it may be less specific. Nitrite titration is a robust and accurate method for the assay of this compound as a bulk drug substance. The protocols and data presented here serve as a comprehensive resource for the development and validation of analytical methods for this compound in a pharmaceutical quality control setting.
References
Application Notes and Protocols for Developing Benzocaine-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of various benzocaine-based drug delivery systems. The aim is to enhance the therapeutic efficacy of this compound, a widely used local anesthetic, by improving its delivery, prolonging its effect, and reducing potential side effects. This document covers the formulation and evaluation of liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), microemulsions, and hydrogels as carriers for this compound.
Introduction to this compound Drug Delivery Systems
This compound is a topical anesthetic commonly used for pain relief on skin and mucous membranes.[1] Its efficacy is often limited by its short duration of action and poor water solubility.[2][3] Advanced drug delivery systems can overcome these limitations by encapsulating this compound, thereby providing sustained release, improved skin permeation, and targeted delivery.[4][5] These systems include lipid-based carriers like liposomes and nanoparticles, as well as microemulsions and hydrogels, which can be tailored for various topical applications.
Liposomal Formulations for this compound Delivery
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For this compound, liposomal formulations can enhance skin penetration and provide a sustained release profile, thereby prolonging the anesthetic effect.
Quantitative Data Summary: this compound-Loaded Liposomes
| Formulation | Key Parameters | Value | Reference |
| This compound Liposomes (MLV) | Encapsulation Efficiency | 82.3% | |
| Permeability Coefficient Improvement | 2.5 times higher than plain drug | ||
| Liposomal this compound Gel (BL10) | Mean Size | 355.3 ± 13.7 nm | |
| Polydispersity Index | 0.32 ± 0.03 | ||
| Zeta Potential | -25.4 ± 1.5 mV | ||
| Encapsulation Efficiency | 65.2 ± 2.1% |
Experimental Protocol: Preparation and Characterization of this compound-Loaded Liposomes
This protocol describes the preparation of multilamellar vesicles (MLV) and small unilamellar vesicles (SUV) encapsulating this compound.
Materials:
-
Phosphatidylcholine
-
Cholesterol
-
This compound
-
Ethanol
-
Distilled Water
-
Phosphate Buffered Saline (PBS) pH 7.4
-
Carbopol 940 (for gel formulation)
Equipment:
-
Rotary evaporator
-
Probe sonicator
-
Particle size analyzer
-
Zeta potential analyzer
-
Franz diffusion cells
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Preparation of Multilamellar Vesicles (MLV):
-
Dissolve phosphatidylcholine and cholesterol (1:1 w/w) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Add this compound to the lipid solution.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with a 50:50 (v/v) ethanol-water solution containing this compound by gentle rotation. This method of adding the drug to the hydrophilic phase can significantly improve entrapment efficiency.
-
-
Preparation of Small Unilamellar Vesicles (SUV):
-
Prepare MLVs as described above.
-
Subject the MLV dispersion to probe sonication on an ice bath. The duration and power of sonication will influence the final vesicle size and should be optimized.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean vesicle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Encapsulation Efficiency (EE%):
-
Separate the unencapsulated this compound from the liposomal dispersion by centrifugation or dialysis.
-
Lyse the liposomes using a suitable solvent (e.g., methanol or isopropanol).
-
Quantify the amount of encapsulated this compound using a validated HPLC method.
-
Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
-
-
In Vitro Drug Release Study:
-
Use Franz diffusion cells with a synthetic membrane or excised skin (e.g., rat or pig skin).
-
Mount the membrane between the donor and receptor compartments.
-
Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 37°C with constant stirring.
-
Apply the this compound liposomal formulation to the donor compartment.
-
Withdraw samples from the receptor compartment at predetermined time intervals and replace with fresh buffer.
-
Analyze the samples for this compound concentration using HPLC.
-
Diagram: Experimental Workflow for Liposome Preparation and Evaluation
Caption: Workflow for this compound liposome preparation and analysis.
Lipid Nanoparticle Systems: SLNs and NLCs
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are advanced lipid-based systems that offer improved stability and drug-loading capacity compared to liposomes. They are particularly suitable for topical delivery of lipophilic drugs like this compound, providing sustained release and enhanced skin penetration.
Quantitative Data Summary: this compound-Loaded SLNs and NLCs
| Formulation | Key Parameters | Value | Reference |
| This compound SLNs (Optimized) | Mean Particle Diameter | < 350 nm | |
| Zeta Potential | < -20 mV | ||
| This compound NLCs (Optimized) | Mean Particle Diameter | 180.8 ± 3.6 nm | |
| Polydispersity Index | 0.090 ± 0.024 | ||
| Zeta Potential | -35.2 ± 0.8 mV | ||
| Encapsulation Efficiency | 96.0 ± 0.4% | ||
| Drug Release Duration | > 20 hours | ||
| Anesthetic Effect Duration | Up to 18 hours |
Experimental Protocol: Preparation and Characterization of this compound-Loaded NLCs
This protocol details the emulsification-ultrasonication method for preparing NLCs.
Materials:
-
Solid Lipid (e.g., Cetyl palmitate, Glyceryl monostearate)
-
Liquid Lipid (e.g., Propylene glycol monocaprylate, Isopropyl myristate)
-
This compound
-
Surfactant (e.g., Pluronic F68, Tween 80)
-
Deionized Water
Equipment:
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath
-
Particle size and zeta potential analyzer
-
Differential Scanning Calorimeter (DSC)
-
X-ray Diffractometer (XRD)
-
Franz diffusion cells
Protocol:
-
Preparation of NLCs:
-
Oil Phase Preparation: Heat the solid lipid (e.g., cetyl palmitate) to about 5-10°C above its melting point. Add the liquid lipid (e.g., propylene glycol monocaprylate) to the melted solid lipid. Dissolve this compound completely in this lipid mixture.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Pluronic F68) in deionized water and heat it to the same temperature as the oil phase.
-
Emulsification: Add the hot aqueous phase to the hot oil phase and homogenize at high speed (e.g., 3000 rpm) for a few minutes to form a coarse pre-emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for a specified time (e.g., 30 minutes) to reduce the particle size and form the nanoemulsion.
-
NLC Formation: Allow the nanoemulsion to cool down to room temperature while stirring, leading to the crystallization of the lipid matrix and the formation of NLCs.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using a DLS instrument.
-
Encapsulation Efficiency (EE%): Determine as described for liposomes.
-
Crystallinity and Drug Incorporation: Use DSC and XRD to confirm the amorphous nature of the drug within the lipid matrix.
-
-
In Vitro Drug Release Study:
-
Perform using Franz diffusion cells as described for liposomes. A common receptor medium is a mixture of propylene glycol and deionized water (70:30 v/v) to ensure sink conditions.
-
Diagram: NLC Preparation by Emulsification-Ultrasonication
Caption: Workflow for preparing this compound NLCs.
Microemulsion-Based Systems
Microemulsions are thermodynamically stable, transparent systems of oil, water, surfactant, and a cosurfactant. They act as excellent carriers for transdermal drug delivery due to their ability to enhance drug solubility and skin permeation.
Quantitative Data Summary: this compound Microemulsions
| Formulation Component | Ratio/Concentration | Reference |
| Eucalyptus Oil (Oil) | 20% | |
| Tween 80 (Surfactant) | 30% | |
| Ethanol (Cosurfactant) | 30% | |
| Water (Aqueous Phase) | 20% | |
| This compound Loading | 20% (w/w) | |
| Performance | ||
| Onset of Anesthesia | 10 minutes | |
| Duration of Action | 50 minutes (this compound alone) | |
| 95 minutes (with Indomethacin) |
Experimental Protocol: Preparation and Evaluation of this compound Microemulsion
Materials:
-
Oil (e.g., Eucalyptus oil, Isopropyl myristate)
-
Surfactant (e.g., Tween 80, Tween 20)
-
Cosurfactant (e.g., Ethanol)
-
This compound
-
Distilled Water
Equipment:
-
Magnetic stirrer
-
Viscometer
-
Conductivity meter
-
Particle size analyzer
-
Franz diffusion cells
Protocol:
-
Construction of Pseudoternary Phase Diagram:
-
Prepare various mixtures of oil, surfactant, and cosurfactant at different weight ratios.
-
For each mixture, titrate with water dropwise under constant stirring.
-
Observe the transition from a turbid to a clear, transparent liquid, which indicates the formation of a microemulsion.
-
Plot the results on a phase diagram to identify the microemulsion existence region.
-
-
Preparation of this compound-Loaded Microemulsion:
-
Select a formulation from the microemulsion region of the phase diagram (e.g., 20:30:30:20 ratio of oil:surfactant:cosurfactant:water).
-
Dissolve this compound in the oil phase.
-
Add the surfactant and cosurfactant and mix thoroughly.
-
Add water dropwise to the mixture under constant stirring until a clear microemulsion is formed.
-
-
Characterization:
-
Visual Inspection: Check for clarity and transparency.
-
Physicochemical Properties: Measure viscosity, pH, electrical conductivity, and droplet size.
-
Drug Content: Determine the concentration of this compound in the formulation using HPLC.
-
-
Microemulsion-Based Hydrogel (MBH) Preparation:
-
To overcome the low viscosity of microemulsions for topical application, they can be incorporated into a hydrogel base.
-
Disperse a gelling agent (e.g., Carbopol 940) in water.
-
Slowly add the prepared this compound-loaded microemulsion to the gel base with continuous stirring until a homogenous, translucent hydrogel is formed.
-
Neutralize the gel with a suitable agent (e.g., triethanolamine) to achieve the desired viscosity and pH.
-
Diagram: Logic for Microemulsion Formulation Development
Caption: Development process for this compound microemulsions.
Hydrogel-Based Delivery Systems
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. They are excellent vehicles for topical drug delivery, providing a soothing effect and controlled drug release. This compound can be incorporated into hydrogels either directly or as part of another delivery system, like SLNs or microemulsions, to improve its application and efficacy.
Quantitative Data Summary: this compound-Loaded Hydrogels
| Formulation Type | Key Parameters | Value | Reference |
| SLN-Based Hydrogel | Release Profile | Biphasic: Initial fast release followed by sustained release | |
| Release Kinetics | Follows Higuchi model | ||
| Anesthetic Effect | More potent and prolonged compared to plain this compound hydrogel | ||
| Microemulsion-Based Hydrogel (M3BH1) | Permeation | Highest flux values compared to solution | |
| Carbopol 934P Hydrogel | Mucoadhesion | Increases with Carbopol concentration | |
| Drug Release | Decreases with increased alcohol/glycerin; Increases with water content |
Experimental Protocol: Preparation of this compound SLN-Loaded Hydrogel
Materials:
-
Pre-formulated this compound-loaded SLN dispersion
-
Gelling agent (e.g., Carbopol 940, Carboxymethyl cellulose)
-
Neutralizing agent (e.g., Triethanolamine)
-
Distilled Water
Equipment:
-
Mechanical stirrer
-
pH meter
-
Viscometer
-
Franz diffusion cells
Protocol:
-
Gel Preparation:
-
Disperse the gelling agent (e.g., 1% w/v Carbopol 940) in distilled water and allow it to swell completely (this may take several hours or overnight).
-
Slowly add the this compound-loaded SLN dispersion to the swollen polymer with gentle but continuous stirring until a homogenous mixture is obtained.
-
Neutralize the dispersion by adding a neutralizing agent dropwise until the desired pH (typically 6.0-7.0) and a clear, viscous gel is formed.
-
-
Characterization of the Hydrogel:
-
Physical Appearance: Visually inspect for clarity, homogeneity, and consistency.
-
pH Measurement: Use a calibrated pH meter.
-
Viscosity: Measure using a viscometer at different shear rates to determine the rheological behavior (e.g., pseudoplastic).
-
Spreadability: Measure the diameter of the gel spread between two glass plates after a certain time under a specific weight.
-
Drug Content: Determine the uniformity of this compound distribution in the gel.
-
-
In Vitro Release and Permeation Studies:
-
Perform studies using Franz diffusion cells as previously described, applying the formulated hydrogel to the donor compartment.
-
Compare the release and permeation profiles with those of a plain this compound hydrogel and the unformulated SLN dispersion.
-
These protocols and data provide a foundational framework for the development and evaluation of advanced this compound delivery systems, enabling researchers to create more effective and patient-compliant topical anesthetic formulations.
References
Application of Benzocaine in Aquaculture as a Fish Anesthetic: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Benzocaine (ethyl p-aminobenzoate) is a widely utilized local anesthetic in aquaculture for the sedation and anesthesia of various fish species. Its application is crucial for routine handling procedures such as weighing, measuring, tagging, vaccination, and artificial spawning, as well as for surgical interventions and transport.[1][2] As an ester anesthetic, it acts by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the initiation and propagation of nerve impulses.[3][4] This document provides detailed application notes and protocols for the effective and safe use of this compound in an aquaculture setting.
Data Presentation: Efficacy and Dosage
The effectiveness of this compound as a fish anesthetic is influenced by several factors, including fish species, size, water temperature, and water chemistry.[5] The following tables summarize quantitative data from various studies to guide dose selection.
Table 1: Recommended this compound Concentrations for Anesthesia of Various Fish Species
| Fish Species | This compound Concentration (mg/L) | Water Temperature (°C) | Induction Time (minutes) | Recovery Time (minutes) | Reference(s) |
| Chinook Salmon (Oncorhynchus tshawytscha) | 25 - 30 | 10 - 13 | < 3.5 | < 10 | |
| Atlantic Salmon (Salmo salar) | 25 - 30 | 10 - 13 | < 3.5 | < 10 | |
| Rainbow Trout (Oncorhynchus mykiss) | 25 - 45 | Not Specified | Not Specified | Not Specified | |
| Black Sea Salmon (Salmo labrax) Fry | 25 - 26 | 11.4 ± 0.66 | Not Specified | Not Specified | |
| Nile Tilapia (Oreochromis niloticus) | 132 - 190 | Not Specified | ~1.43 | Not Specified | |
| Red Tilapia (Oreochromis sp.) | 100 | Not Specified | Slower than eugenol | Similar to eugenol | |
| Channel Catfish (Ictalurus punctatus) | 80 | 18 - 20 | Not Specified | Not Specified | |
| Curimba (Prochilodus lineatus) | 50 | 25 - 31 | 2 - 3 | Longer at lower temps | |
| Neolamprologus brichardi | 25 | Not Specified | Not Specified | Not Specified | |
| Lobochilotes labiatus | 50 | Not Specified | Not Specified | Not Specified | |
| Oreochromis Tanganyika | 87 | Not Specified | Not Specified | Not Specified |
Table 2: Safety Margins and Lethal Concentrations of this compound
| Fish Species | Lethal Concentration (mg/L) | Exposure Time (minutes) | Water Temperature (°C) | Reference(s) |
| Chinook Salmon (Oncorhynchus tshawytscha) | 35 | 15 | 10 - 13 | |
| Atlantic Salmon (Salmo salar) | 40 | 15 | 10 - 13 | |
| Black Sea Salmon (Salmo labrax) Fry | ~75-78 (3x effective dose) | Not Specified | 11.4 ± 0.66 | |
| Channel Catfish (Ictalurus punctatus) | > 100 (LD50 = 107) | Not Specified | 18 - 20 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for easy dilution to working concentrations.
Materials:
-
This compound powder (crystalline)
-
Ethanol (95% or absolute)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar (optional)
-
Graduated cylinder
-
Volumetric flask
-
Amber glass storage bottle
Procedure:
-
Weigh the desired amount of this compound powder. A common stock solution concentration is 100 g/L. To prepare 100 mL of a 100 g/L stock solution, weigh 10 g of this compound.
-
Measure the required volume of ethanol. For a 100 g/L solution, this is typically a fraction of the final volume, as the this compound will add to the volume. A common practice is to dissolve the this compound in a volume of solvent and then bring it up to the final volume. For example, dissolve 10 g of this compound in 70-80 mL of ethanol.
-
Place the beaker or flask on a magnetic stirrer and add the stir bar.
-
Slowly add the this compound powder to the ethanol while stirring.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear.
-
Carefully transfer the dissolved solution to a volumetric flask.
-
Rinse the beaker with a small amount of fresh ethanol and add the rinsing to the volumetric flask to ensure all the this compound is transferred.
-
Add ethanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogenous.
-
Transfer the stock solution to a clearly labeled amber glass bottle for storage. Store in a cool, dark, and well-ventilated area.
Protocol 2: Determination of Effective Anesthetic Concentration
Objective: To determine the optimal concentration of this compound for inducing anesthesia in a specific fish species and under specific environmental conditions.
Materials:
-
This compound stock solution
-
Test tanks or aquaria (multiple)
-
Aeration source for each tank
-
Water source with controlled temperature and quality parameters
-
Stopwatch or timer
-
Dip nets
-
Recovery tanks with clean, well-aerated water
-
Fish of the target species and size class
Procedure:
-
Acclimation: Acclimate the fish to the experimental tanks for at least 24-48 hours prior to the experiment. Ensure water quality parameters (temperature, pH, dissolved oxygen) are stable and optimal for the species.
-
Dose Selection: Based on literature values (see Table 1), select a range of this compound concentrations to test. For example, for a salmonid species, you might test 20, 30, 40, and 50 mg/L.
-
Preparation of Anesthetic Baths: For each test concentration, calculate the volume of this compound stock solution needed to achieve the target concentration in the test tank. For example, to make a 30 mg/L solution in a 10 L tank using a 100 g/L stock solution:
-
(30 mg/L * 10 L) / 100,000 mg/L = 0.003 L or 3 mL of stock solution.
-
-
Add the calculated volume of stock solution to each respective tank and mix thoroughly.
-
Anesthesia Induction: Gently transfer a small group of fish (e.g., 5-10 individuals) into each anesthetic bath.
-
Start the stopwatch immediately upon immersion.
-
Observe the fish closely and record the time to reach different stages of anesthesia. A common scale is:
-
Stage 1: Sedation: Decreased swimming activity, loss of equilibrium.
-
Stage 2: Light Anesthesia: Cessation of swimming, slow and regular opercular movements.
-
Stage 3: Surgical Anesthesia: Complete loss of equilibrium and reflex response (e.g., no reaction to a tail pinch), very slow opercular movements.
-
-
Exposure Time: Maintain the fish in the anesthetic bath for a predetermined duration, typically 10-15 minutes.
-
Recovery: After the exposure period, gently transfer the fish to a recovery tank with clean, well-aerated water.
-
Start a new stopwatch and record the time for the fish to return to normal swimming behavior and equilibrium.
-
Monitoring: Monitor the fish in the recovery tanks for at least 24 hours to check for any delayed mortality or adverse effects.
-
Data Analysis: Analyze the induction and recovery times for each concentration to determine the lowest effective concentration that provides rapid induction and recovery with minimal adverse effects.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound as a local anesthetic.
Experimental Workflow for Determining Effective Anesthetic Dose
Caption: Workflow for determining the effective dose of this compound.
Regulatory Considerations
It is important to note the regulatory status of this compound for use in aquaculture. In the United States, MS-222 (a derivative of this compound) is the only FDA-approved anesthetic for fish intended for human consumption, and it requires a 21-day withdrawal period. This compound itself is not currently approved by the FDA for use in food fish in the US. However, it is approved for use in other countries such as Norway and Chile. For research purposes or for use on ornamental fish not intended for consumption, its use may be permitted. Always consult local regulations and guidelines before using this compound in aquaculture. The U.S. Fish & Wildlife Service has an Investigational New Animal Drug (INAD) exemption for a this compound product called BENZOAK VET® for use as an anesthetic/sedative in finfish.
References
- 1. researchgate.net [researchgate.net]
- 2. The Use of this compound in Recirculation Anesthesia of Laboratory and Ornamental Fish - IAAAM1986 - VIN [vin.com]
- 3. Species specific anaesthetics for fish anaesthesia and euthanasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ccac.ca [ccac.ca]
Application Notes and Protocols: Preparation of Benzocaine Topical Formulations for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and evaluation of various benzocaine topical formulations for experimental use. The information is intended to guide researchers in developing and characterizing topical anesthetics for preclinical studies.
Introduction to this compound Topical Formulations
This compound is a widely used local anesthetic that functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses.[1] It is formulated into various topical preparations such as gels, creams, ointments, and sprays to provide localized pain relief from conditions like sunburn, insect bites, and minor skin irritations.[2][3] The efficacy of a topical formulation depends on its ability to deliver the active pharmaceutical ingredient (API) to the target site in an effective concentration. This involves careful selection of excipients that influence the formulation's physicochemical properties, stability, and drug release characteristics.
Quantitative Data on this compound Formulations
The following tables summarize the composition of various experimental this compound topical formulations.
Table 1: Composition of this compound Gel Formulations
| Ingredient | Formulation F1 (%) [4] | Formulation F2 (%) [5] | Formulation F3 (mg/100ml) |
| This compound | 2.0 | - | 10,000 |
| Carbopol 940 NF | 2.0 | - | - |
| Carbomer 940 | - | - | 2,000 |
| Alcohol USP | 90.0 | - | - |
| Distilled Water | 6.0 | - | q.s. to 100ml |
| Propylene Glycol | - | - | 10,000 |
| Ethyl p-hydroxybenzoate | - | - | 100 |
| Saccharin Sodium | - | - | 100 |
| Triethanolamine | - | - | q.s. |
| Melaleuca alternifolia oil | - | q.s. | - |
| Polyethylene glycol | - | q.s. | - |
| Methyl paraben | - | q.s. | - |
| Glycerine | - | q.s. | - |
Table 2: Composition of this compound Ointment Formulation
| Ingredient | Quantity (%) |
| This compound | 2.0 |
| Vitamin A | q.s. |
| Vitamin D | q.s. |
| Anhydrous Lanolin | q.s. |
| White Petrolatum | q.s. to 100 |
Table 3: Composition of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Ingredient | Purpose |
| This compound (BZC) | Active Pharmaceutical Ingredient |
| Solid Lipid | Carrier |
| Surfactant (e.g., Polyoxyethylene sorbitan ester) | Stabilizer |
Experimental Protocols
Preparation of a 2% this compound Gel
This protocol is adapted from a standard compounding procedure.
Materials:
-
This compound USP (powder)
-
Carbopol 940 NF
-
Alcohol USP (95%)
-
Distilled Water
-
Beakers
-
Stirring rod
-
Weighing balance
Procedure:
-
Accurately weigh the required quantities of this compound and Carbopol 940 powders.
-
In a beaker, dissolve the this compound powder in the specified volume of alcohol with continuous stirring.
-
Gradually add the Carbopol 940 powder to the alcohol-benzocaine mixture in portions while stirring continuously.
-
Add the distilled water to the mixture and stir thoroughly until a homogenous gel is formed.
-
Allow the gel to stand for 24 hours to ensure complete hydration of the Carbomer.
Preparation of a 2% this compound Ointment
This protocol describes the preparation of a simple ointment formulation.
Materials:
-
This compound USP (powder)
-
White Petrolatum
-
Anhydrous Lanolin
-
Vitamin A
-
Vitamin D
-
Mortar and Pestle
-
Spatula
-
Ointment slab or parchment paper
Procedure:
-
Calculate and weigh the required quantity of each ingredient.
-
Pulverize the this compound powder to a fine consistency using a mortar and pestle.
-
Incorporate the pulverized this compound into a small portion of the white petrolatum.
-
Pulverize the vitamin D powder and add it to the this compound-petrolatum mixture, mixing thoroughly.
-
Incorporate the vitamin A into the anhydrous lanolin.
-
Combine the two mixtures and mix until uniform.
-
Add the remaining white petrolatum and mix thoroughly to achieve the final weight.
Physicochemical Characterization
3.3.1. pH Measurement The pH of the gel formulations can be determined using a calibrated pH meter.
-
Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Disperse 1 g of the gel in 10 ml of purified water.
-
Immerse the electrode in the dispersion and record the pH value.
-
Perform the measurement in triplicate.
3.3.2. Viscosity Measurement Viscosity can be measured using a rotational viscometer.
-
Place an appropriate amount of the formulation in the viscometer cup.
-
Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).
-
Measure the viscosity at different rotational speeds to assess the rheological behavior.
3.3.3. Drug Content Uniformity
-
Accurately weigh a specific amount of the formulation.
-
Dissolve the sample in a suitable solvent (e.g., methanol for this compound).
-
Filter the solution to remove any undissolved excipients.
-
Determine the concentration of this compound in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vitro Release Testing (IVRT)
IVRT is performed to evaluate the rate at which the API is released from the formulation. This is often conducted using Franz diffusion cells.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone) or excised biological membrane (e.g., pig ear skin)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)
-
Magnetic stirrer
-
Water bath or heating block
Procedure:
-
Mount the membrane onto the Franz diffusion cell, separating the donor and receptor compartments.
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Place the Franz diffusion cells in a water bath maintained at 32 ± 0.5°C.
-
Apply a known quantity of the this compound formulation to the surface of the membrane in the donor compartment.
-
At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the withdrawn samples for this compound concentration using a validated analytical method (e.g., HPLC).
Stability Testing
Stability studies are conducted to evaluate the formulation's shelf-life under specific storage conditions.
Procedure:
-
Store the formulations in appropriate containers at controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for physical appearance, pH, viscosity, and drug content.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for formulation development.
References
Application Notes & Protocols: Determination of Benzocaine Concentration in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzocaine (ethyl 4-aminobenzoate) is a widely used local anesthetic. Accurate quantification of its concentration in biological matrices such as plasma, blood, and urine is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This document provides detailed application notes and protocols for several robust analytical methods used for this purpose. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a predominant and effective technique for the determination of this compound in various samples[1]. It offers a balance of sensitivity, specificity, and accessibility. The method typically involves a reversed-phase column for separation and a UV detector for quantification.
Quantitative Data Summary
| Method | Biological Matrix | Sample Preparation | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| HPLC-UV | Rainbow Trout Tissue | Acetonitrile/Hexane Extraction, SPE | Not Specified | 6 ng/g | Not Specified | Not Specified | [1][2] |
| HPLC-UV | Rainbow Trout Plasma | Not Specified | 44 - 10100 ng/mL | 10 ng/mL | 37 ng/mL | 96 - 100% | [3] |
| HPLC-Amperometric | Pharmaceuticals | B-R buffer pH 4 (75% methanol) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| HPLC-UV | Human Plasma | Magnetic SPE (MSPE) | 0.02 - 5.00 mg/L | 0.003 - 0.008 mg/L | Not Specified | 82.0 - 108% |
Experimental Workflow: HPLC Analysis
References
Application Notes and Protocols for Studying Nerve Impulse Conduction with Benzocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocaine, a local anesthetic of the ester class, serves as a valuable pharmacological tool for investigating the mechanisms of nerve impulse conduction. Its primary mode of action involves the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes. By reversibly binding to these channels, this compound inhibits the influx of sodium ions, a critical step for the depolarization of the neuronal membrane and the subsequent propagation of action potentials.[1][2][3] This inhibition effectively blocks the transmission of nerve impulses, resulting in a localized loss of sensation.[1][2]
These application notes provide detailed methodologies for utilizing this compound to study its effects on nerve impulse conduction, particularly focusing on ex vivo preparations of peripheral nerves. The protocols outlined below are designed to be adaptable for various research applications, from fundamental neurophysiology studies to the preclinical evaluation of anesthetic compounds.
Mechanism of Action
Pain perception is initiated by the stimulation of free nerve endings, which triggers an influx of sodium ions into the neuron. This influx leads to the depolarization of the nerve membrane and the generation of an action potential. The action potential then propagates along the nerve fiber to the central nervous system, where it is interpreted as pain.
This compound disrupts this process by physically obstructing the voltage-gated sodium channels. In its non-ionized form, this compound, a weak base, can diffuse across the lipid-rich nerve cell membrane. Once inside the cell, it can become ionized and bind to the α subunit of the VGSCs. This binding stabilizes the channel in an inactivated state, preventing the conformational changes necessary for sodium ion passage. Consequently, the threshold for excitation increases, and the nerve impulse is not propagated.
Data Presentation
The following table summarizes quantitative data on the effects of this compound on nerve impulse conduction, compiled from various studies. This data can serve as a reference for designing experiments and interpreting results.
| Parameter | Test Subject/Preparation | This compound Concentration | Observed Effect | Reference |
| IC50 (Lithium as permeant ion) | Frog Sciatic Nerve | More potent than with Sodium | 1.8 times more potent in blocking compound action potentials compared to when sodium is the permeant ion. | |
| Compound Action Potential (CAP) Suppression | Frog Sciatic Nerve | 20% (in Orajel) | Significant suppression of compound action potential generation. | |
| hKv1.5 Channel Inhibition (KD) | hKv1.5 channels in mouse cells | 100-700 µM | Inhibition of hKv1.5 potassium currents with a dissociation constant (KD) of 901 +/- 81 µM. | |
| hKv1.5 Channel Agonist Effect | hKv1.5 channels in mouse cells | 10 nM | Increased current amplitude by shifting the activation curve in the negative direction. | |
| NaV1.5 Channel Block (ED50) | WT channels | 0.32 mmol/L | Reduction in maximum current (Imax) with an ED50 of 0.32 mmol/L. |
Experimental Protocols
Protocol 1: Preparation of an Ex Vivo Sciatic Nerve Model for Electrophysiological Recording
This protocol describes the dissection and preparation of a rat or frog sciatic nerve for studying the effects of this compound on compound action potentials (CAPs).
Materials:
-
Euthanasia solution
-
Dissection tools (scissors, forceps)
-
Petri dish lined with silicone elastomer (e.g., Sylgard)
-
Ringer's solution or Krebs bicarbonate solution (see composition below)
-
This compound stock solution
-
Recording chamber with stimulating and recording electrodes
-
Stimulator and amplifier
-
Data acquisition system
Ringer's Solution for Frog Nerve (pH 7.3-7.4):
| Component | Concentration (g/L) |
| Sodium Chloride (NaCl) | 6.5 - 7.2 |
| Potassium Chloride (KCl) | 0.14 - 0.37 |
| Calcium Chloride (CaCl2) | 0.12 - 0.17 |
| Sodium Bicarbonate (NaHCO3) | 0.2 |
Note: The exact composition can vary. It's crucial to maintain an isotonic solution for the specific animal model.
Krebs Bicarbonate Solution (for rat nerve):
This solution is typically gassed with 95% O2 and 5% CO2.
Procedure:
-
Animal Euthanasia and Dissection:
-
Humanely euthanize the animal according to approved institutional protocols.
-
For rat sciatic nerve, expose the nerve from the lumbosacral region down to its trifurcation into the tibial, common peroneal, and sural nerves. For frog sciatic nerve, dissect the gastrocnemius muscle to expose the nerve.
-
Carefully excise a 20-30 mm length of the sciatic nerve, handling it gently to avoid damage.
-
-
Nerve Mounting:
-
Immediately transfer the dissected nerve to a petri dish containing chilled Ringer's or Krebs solution.
-
For pharmacological studies, the epineurium (the outer sheath of the nerve) can be carefully removed to facilitate drug permeability.
-
Mount the nerve in a two-compartment recording chamber. The stimulating electrodes should be placed at one end of the nerve and the recording electrodes at the other.
-
-
Electrophysiological Recording:
-
Connect the stimulating electrodes to a stimulator and the recording electrodes to an amplifier.
-
Begin by recording baseline compound action potentials (CAPs) in response to electrical stimulation. A single pulse of 1-2 mA with a 1 ms duration is a typical starting point.
-
Allow the nerve to stabilize for 15-20 minutes, ensuring consistent CAP recordings.
-
Protocol 2: Application of this compound and Data Acquisition
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it to the desired final concentrations in Ringer's or Krebs solution. Note that this compound has low water solubility.
-
-
Application of this compound:
-
Replace the normal physiological solution in the recording chamber with the this compound-containing solution.
-
Allow sufficient time for the drug to diffuse into the nerve tissue and exert its effect. This may take several minutes.
-
-
Data Recording and Analysis:
-
Record the CAPs at regular intervals after the application of this compound.
-
Measure the amplitude and latency of the CAPs to quantify the effect of this compound on nerve conduction.
-
A "right-shift" in the stimulus-response curve and a "flatter" peak amplitude are indicative of nerve inhibition.
-
After observing the blocking effect, wash out the this compound by perfusing the chamber with the normal physiological solution to observe the reversibility of the block.
-
Visualizations
Caption: Mechanism of this compound action on voltage-gated sodium channels.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Water Solubility of Benzocaine in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor water solubility of benzocaine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is the ethyl ester of p-aminobenzoic acid (PABA) and possesses a significant non-polar aromatic ring and an ethyl group in its structure.[1] This high lipophilicity and hydrophobic nature limit its ability to form favorable interactions with polar water molecules, leading to its classification as sparingly soluble in water.[1][2]
Q2: What is the approximate water solubility of this compound?
A2: The water solubility of this compound is reported to be approximately 400 mg/L.[3] However, this value can be influenced by factors such as temperature. For instance, one study showed that the solubility of this compound in deionized water increased from 427 mg/L at 5°C to 996 mg/L at 30°C.
Q3: Are there alternative forms of this compound with better water solubility?
A3: Yes, this compound is available as a crystalline salt, this compound hydrochloride (HCl), which is more soluble in water than its free base form. The hydrochloride salt is formed by complexing this compound with hydrochloric acid, making it more suitable for oral administration and other applications where aqueous solutions are required.
Q4: What are the common methods to increase the solubility of this compound in aqueous solutions?
A4: Several methods can be employed to enhance the aqueous solubility of this compound for experimental purposes. These include:
-
pH Adjustment: Lowering the pH of the solution can increase the solubility of this compound.
-
Co-solvency: The use of organic co-solvents can significantly improve solubility.
-
Use of Cyclodextrins: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility of this compound.
-
Temperature Adjustment: Increasing the temperature generally leads to higher solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in the aqueous buffer. | Insufficient solubility of the free base form in water at neutral pH. | 1. pH Adjustment: Gradually lower the pH of your buffer by adding a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. This compound is more soluble in dilute acids. 2. Use this compound HCl: Consider using the more water-soluble hydrochloride salt of this compound. 3. Co-solvent Addition: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like ethanol, DMSO, or PEG 300 and then add it to your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment. |
| Precipitation occurs when adding a this compound stock solution (in organic solvent) to the aqueous medium. | The final concentration of the organic solvent is not sufficient to maintain this compound in solution, or the aqueous buffer's pH is too high. | 1. Optimize Co-solvent Concentration: Increase the percentage of the co-solvent in the final solution, if permissible for your experimental setup. 2. Stepwise Dilution: Add the stock solution to the aqueous medium slowly and with vigorous stirring to facilitate better mixing and prevent localized high concentrations that can lead to precipitation. 3. Adjust Buffer pH: Lower the pH of the aqueous buffer before adding the this compound stock solution. |
| Inconsistent experimental results or lower than expected biological activity. | The actual concentration of dissolved this compound is lower than the calculated concentration due to incomplete dissolution or precipitation over time. | 1. Verify Solubilization: After preparing your solution, visually inspect for any undissolved particles. If possible, filter the solution and measure the concentration of the filtrate using a suitable analytical method (e.g., HPLC). 2. Prepare Fresh Solutions: Prepare this compound solutions fresh before each experiment to minimize the risk of precipitation over time. 3. Consider Cyclodextrins: For sustained solubility without organic solvents, consider preparing an inclusion complex with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD). |
Quantitative Data on this compound Solubility
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | , |
| Dilute Acids | More soluble | , |
| Ethanol | Very soluble, Freely soluble | ,, |
| Chloroform | Very soluble, Freely soluble | ,, |
| Ethyl Ether | Very soluble, Freely soluble | ,, |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | |
| Methanol | Soluble | |
| Acetonitrile | Soluble in a 16:9 mixture with water |
Table 2: Effect of Temperature on this compound Solubility in Water
| Temperature (°C) | Solubility in Deionized Water (mg/L) | Solubility in Soft Water (mg/L) | Solubility in Hard Water (mg/L) | Solubility in Very Hard Water (mg/L) | Reference |
| 5 | 427 | 456 | 409 | 410 | |
| 10 | 546 | 533 | 525 | 524 | |
| 20 | 749 | 761 | 784 | 749 | |
| 30 | 996 | 1,118 | 923 | 880 |
Table 3: Effect of pH on this compound Solubility in Well Water at 20°C
| pH | Solubility (mg/L) | Reference |
| 6 | 695 | |
| 7 | 678 | |
| 8 | 669 |
Experimental Protocols
Protocol 1: Solubilization of this compound using pH Adjustment
Objective: To prepare an aqueous solution of this compound by lowering the pH.
Materials:
-
This compound powder (free base)
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder and add it to a beaker containing the required volume of deionized water.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add 0.1 M HCl dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding HCl and stirring until the this compound powder is completely dissolved. The solution should become clear.
-
Record the final pH of the solution.
Protocol 2: Solubilization of this compound using a Co-solvent
Objective: To prepare a stock solution of this compound in an organic solvent and dilute it in an aqueous medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Aqueous buffer or cell culture medium
-
Vortex mixer or sonicator
Procedure:
-
Weigh the desired amount of this compound powder into a sterile tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired high-concentration stock solution (e.g., 50 mg/mL).
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
To prepare the working solution, perform a stepwise dilution of the stock solution into the aqueous buffer or medium with vigorous stirring. Ensure the final concentration of the organic solvent is compatible with the experimental system.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., a 1:1 molar ratio with this compound).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring.
-
Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
The resulting solution containing the this compound-cyclodextrin complex can then be used for experiments. A three-fold increase in this compound solubility can be achieved with β-cyclodextrin.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Logical relationships in overcoming this compound's poor solubility.
References
Technical Support Center: Minimizing Side Effects of Benzocaine in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of benzocaine in research animals.
Frequently Asked Questions (FAQs)
1. What are the most common side effects of this compound in research animals?
The most frequently reported and significant side effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[1] Other potential side effects include neurotoxicity (e.g., seizures, ataxia) and cardiovascular effects (e.g., hypotension, arrhythmias).[2] Local tissue irritation and allergic reactions at the site of application can also occur.[3]
2. Which animal species are most susceptible to this compound-induced methemoglobinemia?
Cats, rabbits, and sheep have been shown to be highly susceptible to this compound-induced methemoglobinemia.[1][2] Dogs are also susceptible, and the presence of skin lesions can enhance absorption and increase the risk. Mice and dogs have been reported to have the lowest responses.
3. What is the typical onset and peak time for methemoglobinemia after this compound administration?
The onset of methemoglobinemia is generally rapid, with responses peaking between 15 and 30 minutes after topical application. In some cases, it can develop within 20 to 60 minutes and potentially up to 2 hours after exposure.
4. Are there safer alternatives to this compound for local anesthesia in research animals?
Yes, lidocaine is a commonly recommended alternative to this compound, as it has a lower propensity to induce methemoglobinemia. Studies in macaques and sheep have shown that lidocaine did not cause methemoglobin formation at doses where this compound produced significant levels. However, it's important to note that cats can be sensitive to the central nervous system effects of lidocaine.
5. How is this compound metabolized, and what causes methemoglobinemia?
This compound is metabolized in the liver and plasma. The development of methemoglobinemia is attributed to its N-hydroxy metabolites, such as N-hydroxy-para-aminobenzoic acid (N-OH-PABA). These metabolites are potent oxidizing agents that convert the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin which cannot bind oxygen.
Troubleshooting Guides
Issue 1: Animal develops cyanosis (bluish discoloration of mucous membranes) after this compound administration.
Potential Cause: Methemoglobinemia
Troubleshooting Steps:
-
Confirm the Diagnosis:
-
Observe the color of the animal's blood. Blood with high levels of methemoglobin will appear chocolate-brown.
-
If available, use a CO-oximeter to measure the percentage of methemoglobin in the blood. Levels above 10-20% are clinically significant.
-
-
Immediate Management:
-
Discontinue any further administration of this compound.
-
Administer 100% oxygen to maximize the oxygen-carrying capacity of the remaining functional hemoglobin.
-
If the methemoglobin level is dangerously high (generally >20-30%) or the animal is showing severe clinical signs (respiratory distress, lethargy), administer methylene blue.
-
Dose: 1-2 mg/kg of a 1% solution administered intravenously over 5 minutes.
-
Caution: Methylene blue can be toxic at high doses and should be used judiciously.
-
-
-
Monitoring:
-
Continuously monitor the animal's respiratory rate, heart rate, and mucous membrane color.
-
Repeat methemoglobin measurements to assess the response to treatment.
-
Issue 2: Animal exhibits neurological signs (e.g., seizures, ataxia, drowsiness) after this compound administration.
Potential Cause: Neurotoxicity
Troubleshooting Steps:
-
Ensure a Patent Airway: If the animal is seizing, ensure its airway is clear to prevent aspiration.
-
Control Seizures:
-
Administer an anticonvulsant such as diazepam. A general starting dose for rodents is 4-10 mg/kg intraperitoneally (IP). Consult with a veterinarian for species-specific dosing.
-
-
Supportive Care:
-
Provide a quiet, dark environment to minimize stimuli.
-
Monitor the animal's neurological status closely.
-
Ensure the animal has access to food and water once it is safe for them to eat and drink.
-
-
Record Keeping: Document the time of onset, duration, and severity of the neurological signs, as well as all treatments administered.
Issue 3: Animal develops hypotension or cardiac arrhythmias.
Potential Cause: Cardiovascular Toxicity
Troubleshooting Steps:
-
Monitor Vital Signs: Continuously monitor heart rate, rhythm (via ECG if available), and blood pressure.
-
Manage Hypotension:
-
Administer intravenous fluids to support blood pressure. In cases of compensated congestive heart failure, use fluids with a lower sodium content.
-
If hypotension is severe and unresponsive to fluids, vasopressors may be considered under veterinary guidance.
-
-
Manage Arrhythmias:
-
The specific treatment will depend on the type of arrhythmia observed.
-
Lidocaine can be used to treat ventricular arrhythmias in some species, but its use should be carefully considered due to its own potential for toxicity.
-
Consult with a veterinarian for appropriate antiarrhythmic drug selection and dosing.
-
Issue 4: Redness, swelling, or irritation is observed at the site of topical this compound application.
Potential Cause: Local Tissue Reaction or Allergic Contact Dermatitis
Troubleshooting Steps:
-
Decontamination: Gently clean the affected area with a mild soap and water to remove any residual this compound.
-
Assessment:
-
Document the severity of the reaction (e.g., degree of erythema, edema).
-
In cases of suspected allergic contact dermatitis, a delayed-type hypersensitivity reaction may occur 12-24 hours after re-exposure.
-
-
Symptomatic Treatment:
-
Application of a cool compress may help to reduce inflammation.
-
For more severe reactions, topical corticosteroids may be considered under veterinary guidance.
-
-
Future Prevention: Avoid using this compound on animals with a known or suspected sensitivity. Consider alternative local anesthetics for future procedures.
Data Presentation
Table 1: this compound-Induced Methemoglobinemia in Various Animal Species
| Animal Species | Susceptibility | Peak Methemoglobin (MetHb) Levels Reported | Time to Peak MetHb | Reference(s) |
| Cats | High | 3.5% to 38% | 15-30 minutes | |
| Rabbits | High | 3.5% to 38% | 15-30 minutes | |
| Sheep | High | 16.5% to 50.5% | Not specified | |
| Dogs | Moderate | Up to 51% (with skin lesions) | Within a few hours | |
| Macaques | Moderate | 4.0% to 19.4% (at 56 mg dose) | 30 minutes | |
| Rats | Low | Up to ~80% (at 1024 mg/kg) | 24 minutes (oral gavage) | |
| Mice | Low | Lowest responses observed | 15-30 minutes |
Table 2: Comparative Methemoglobin Formation: this compound vs. Lidocaine
| Animal Species | This compound Effect on MetHb | Lidocaine Effect on MetHb | Reference(s) |
| Macaques | Significant elevation (4.0% to 19.4% at 56 mg) | No formation above baseline | |
| Sheep | Significant elevation (16.5% to 26.4% with 2-sec spray) | Remained at baseline (1-2%) | |
| In vitro (human blood) | 39.8% MetHb at 500µM with S9 activation | No MetHb formation at 500µM with S9 activation |
Experimental Protocols
Protocol 1: Monitoring for this compound-Induced Side Effects in Rodents
-
Pre-Procedure:
-
Record baseline physiological parameters: heart rate, respiratory rate, and body temperature.
-
Observe and record the animal's baseline activity level and behavior.
-
Ensure emergency supplies are readily available (e.g., oxygen source, methylene blue, diazepam).
-
-
This compound Administration:
-
Administer the lowest effective dose of this compound.
-
Record the dose, concentration, route, and time of administration.
-
-
Post-Procedure Monitoring (at 5, 15, 30, and 60 minutes):
-
Methemoglobinemia:
-
Observe the color of the mucous membranes (gums, conjunctiva) and skin (ears, paws) for any bluish discoloration (cyanosis).
-
If available, collect a small blood sample to assess its color and measure methemoglobin levels using a CO-oximeter.
-
-
Neurotoxicity:
-
Assess for any signs of central nervous system depression (drowsiness, lethargy) or excitation (tremors, seizures).
-
Observe for ataxia or loss of coordination.
-
-
Cardiovascular Effects:
-
Monitor heart rate and respiratory rate.
-
If the animal is instrumented, monitor blood pressure and ECG.
-
-
Local Tissue Reaction:
-
Examine the site of application for any signs of redness, swelling, or irritation.
-
-
-
Record Keeping:
-
Maintain a detailed record of all observations and measurements at each time point.
-
Document any adverse events and the interventions taken.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced methemoglobinemia.
Caption: Experimental workflow for monitoring this compound side effects.
Caption: Decision tree for managing this compound side effects.
References
Technical Support Center: Enhancing the Duration of Action of Benzocaine Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the duration of action of benzocaine formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary limiting factors for the duration of action of conventional this compound formulations?
A1: The duration of action of conventional this compound formulations is primarily limited by its rapid metabolism by pseudocholinesterase into para-aminobenzoic acid (PABA)[1][2]. This rapid breakdown leads to a shorter anesthetic effect. Additionally, conventional formulations may not adhere well to the application site, leading to faster clearance and reduced local bioavailability.
Q2: What are the most promising strategies to prolong the anesthetic effect of this compound?
A2: Several innovative drug delivery systems have shown significant success in extending the duration of action of this compound. These include:
-
Nanostructured Lipid Carriers (NLCs): These carriers can encapsulate this compound, protecting it from rapid metabolism and providing a sustained release. Studies have shown that NLCs can prolong the anesthetic effect of this compound for up to 18 hours[1][2].
-
Solid Lipid Nanoparticles (SLNs): Similar to NLCs, SLNs can encapsulate this compound and offer a controlled release, thereby extending its therapeutic effect.
-
Proniosomes: These are dry, free-flowing granular products that, upon hydration, form niosomes. Proniosomal formulations of this compound have demonstrated the potential for long-acting local anesthesia in the buccal cavity[3].
-
Bioadhesive Gels: Formulations with bioadhesive polymers can increase the contact time of the this compound formulation at the site of application, leading to a prolonged anesthetic effect.
Q3: How can I troubleshoot issues with the stability of my this compound formulation?
A3: Instability in this compound formulations can arise from several factors, including the choice of excipients and storage conditions. This compound is susceptible to degradation, particularly through its ester and primary amino groups. When troubleshooting:
-
Excipient Compatibility: Ensure all excipients are compatible with this compound. Some excipients may contain reactive impurities or contribute to a microenvironment that promotes degradation, especially under high humidity and temperature.
-
Storage Conditions: Store formulations under controlled conditions as recommended by stability studies. Accelerated stability testing (e.g., 40°C and 75% relative humidity) can help identify potential stability issues early in development.
-
pH of the Formulation: The pH can influence both the stability and the efficacy of this compound. The pKa of this compound is low (around 2.6), which affects its ionization and ability to penetrate neuronal membranes. The formulation's pH should be optimized for both stability and therapeutic effect.
Q4: My novel this compound formulation shows promising in vitro release, but poor in vivo efficacy. What could be the issue?
A4: A discrepancy between in vitro and in vivo results can be due to several factors:
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Poor Skin Penetration: The formulation may not be effectively penetrating the stratum corneum to reach the target nerve endings. Consider incorporating penetration enhancers or utilizing delivery systems known to improve skin penetration, such as NLCs.
-
Rapid Systemic Absorption: The formulation might be absorbed into the systemic circulation too quickly, reducing its local concentration and duration of action. The addition of vasoconstrictors can help to decrease local blood flow and reduce systemic absorption.
-
Inadequate Bioadhesion: The formulation may not be remaining at the application site for a sufficient amount of time. Incorporating bioadhesive polymers can improve retention.
Troubleshooting Guides
Issue: Low Entrapment Efficiency of this compound in Lipid Nanoparticles
| Potential Cause | Troubleshooting Step |
| Inappropriate lipid selection | Screen different solid and liquid lipids. The solubility of this compound in the lipid matrix is crucial. |
| Suboptimal homogenization/sonication parameters | Optimize the speed and duration of high-shear homogenization and ultrasonication. |
| Incorrect drug-to-lipid ratio | Vary the concentration of this compound relative to the total lipid content to find the optimal loading capacity. |
| Precipitation of this compound during formulation | Ensure the temperature of the lipid and aqueous phases are appropriately controlled during the preparation process. |
Issue: Burst Release of this compound from the Formulation
| Potential Cause | Troubleshooting Step |
| Drug adsorbed on the surface of the carrier | Optimize the washing steps during the purification of the nanoparticles to remove surface-adsorbed drug. |
| Poor encapsulation within the core of the carrier | Re-evaluate the formulation composition and preparation method to ensure proper encapsulation. |
| Rapid degradation of the carrier matrix | Select a more stable carrier material or modify the existing one to slow down its degradation rate. |
Data Presentation
Table 1: Comparison of the Duration of Action of Different this compound Formulations
| Formulation Type | This compound Concentration | Duration of Anesthetic Effect | Reference |
| Conventional Gel | 20% | Approximately 5-10 minutes | |
| Nanostructured Lipid Carriers (NLCs) | 3% | Up to 18 hours | |
| Bioadhesive Gel (with diethylene glycol) | 15% | Enhanced and prolonged effect, with maximum effect at 240 minutes | |
| Proniosomes | Not specified | Long-acting vesicular formulation |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on the high-shear homogenization followed by ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., cetyl palmitate, glyceryl monostearate)
-
Liquid lipid (e.g., propylene glycol monocaprylate, isopropyl myristate)
-
Surfactant (e.g., Pluronic F68)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Disperse the accurately weighed amount of this compound into the molten lipid mixture with continuous stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a high-shear homogenizer. Continue homogenization for a specified period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for a defined time (e.g., 3-5 minutes) to reduce the particle size and obtain a nanoemulsion.
-
-
Cooling and NLC Formation:
-
Allow the nanoemulsion to cool down to room temperature with gentle stirring. During cooling, the lipid will recrystallize and form the NLCs.
-
-
Characterization:
-
Analyze the resulting NLC dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
Protocol 2: In Vivo Antinociceptive Test (Tail-Flick Test in Mice)
This protocol is a common method to evaluate the local anesthetic effect of topical formulations.
Animals:
-
Male Swiss mice (or other appropriate strain) weighing 25-30g.
Procedure:
-
Acclimatization:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Baseline Measurement:
-
Determine the baseline tail-flick latency for each mouse by immersing the distal 3-4 cm of the tail in a water bath maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to flick its tail out of the water is recorded as the reaction time. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
-
Application of Formulation:
-
Divide the animals into groups (e.g., control, vehicle, test formulation).
-
Apply a specified amount of the test formulation (e.g., 0.5 g) to the distal part of the tail of each mouse in the test group.
-
-
Post-Treatment Measurements:
-
Measure the tail-flick latency at different time points after the application of the formulation (e.g., 0.5, 1, 2, 4, 6, 8, 12, 18, 24 hours).
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE values between the different groups to determine the efficacy and duration of the anesthetic effect.
-
Visualizations
Caption: Factors influencing the duration of action of this compound formulations.
Caption: Experimental workflow for developing and evaluating long-acting this compound formulations.
Caption: Troubleshooting decision tree for short duration of action in this compound formulations.
References
Technical Support Center: Troubleshooting Benzocaine Precipitation in Buffered Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of benzocaine precipitation in buffered solutions.
I. Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution when I add a buffer?
A1: this compound is a weak base with a pKa value around 2.5 to 3.5.[1][2] This means its solubility is highly dependent on the pH of the solution.
-
In acidic conditions (pH below its pKa): this compound becomes protonated (ionized), which makes it more soluble in water.[3]
-
In neutral or basic conditions (pH above its pKa): this compound exists in its un-ionized, free base form. This form is significantly less soluble in water and is prone to precipitation.[1]
When you add a buffer that raises the pH of your solution above this compound's pKa, you are converting the soluble, ionized form into the poorly soluble, un-ionized form, leading to precipitation.
Q2: What is the difference between this compound base and this compound hydrochloride (HCl)?
A2: this compound base is the un-ionized, poorly water-soluble form.[4] this compound hydrochloride is the salt form of this compound, where the molecule has been reacted with hydrochloric acid. This salt form is more water-soluble than the base form. However, even when using this compound HCl, adding a buffer that raises the pH can convert it back to the insoluble base form, causing precipitation.
Q3: Can temperature affect this compound solubility?
A3: Yes, temperature significantly impacts this compound's solubility. Increasing the temperature generally increases the solubility of this compound in water. Conversely, a decrease in temperature, such as storing a solution in a refrigerator, can lead to precipitation, especially if the solution is close to its saturation point.
Q4: Can the type of buffer I use make a difference?
A4: While the primary factor is the final pH of the solution, the buffer composition itself can have an effect. Some studies suggest that different buffer systems, such as phosphate versus bicarbonate, can influence drug-polymer interactions and the induction time for precipitation. It is crucial to select a buffer system that is appropriate for your intended application and to be aware of potential interactions.
Q5: Are there any solvents other than water that can be used?
A5: Yes, this compound is much more soluble in organic solvents like ethanol, chloroform, and ether. In pharmaceutical formulations, co-solvents are often used to improve the solubility of drugs like this compound. However, the addition of an aqueous buffer can still cause precipitation if the final concentration of the co-solvent is not high enough to maintain solubility.
II. Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving this compound precipitation issues.
Problem: this compound precipitates immediately upon adding a buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Final pH is too high | 1. Measure the final pH of the solution after adding the buffer. 2. If the pH is significantly above the pKa of this compound (2.5-3.5), prepare a new solution using a buffer with a lower pH. | The this compound should remain in its protonated, soluble form, preventing precipitation. |
| High concentration of this compound | 1. Review the desired concentration of this compound in your solution. 2. Compare this to the known solubility of this compound at your target pH and temperature. 3. If the concentration is too high, reduce it to a level below the solubility limit. | A lower concentration of this compound will be less likely to precipitate. |
| Buffer was added too quickly | 1. Prepare the solution again, but add the buffer slowly while continuously stirring or vortexing. | Gradual addition of the buffer can help to avoid localized areas of high pH that can initiate precipitation. |
Problem: this compound solution is clear initially but precipitates over time or upon storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature fluctuations | 1. Check the storage conditions of your solution. 2. If the solution is stored at a low temperature (e.g., 4°C), try storing it at a controlled room temperature. 3. Be aware that solubility decreases at lower temperatures. | Maintaining a consistent and appropriate storage temperature can prevent temperature-induced precipitation. |
| Slow equilibration to a higher pH | 1. Re-measure the pH of the solution after it has been sitting for some time. 2. If the pH has drifted upwards, the buffer capacity may be insufficient. 3. Consider using a buffer with a higher buffering capacity or a slightly lower initial pH. | A stable pH will ensure that the this compound remains in its soluble form over time. |
| Evaporation of solvent | 1. Ensure that your storage container is well-sealed to prevent solvent evaporation. | Preventing evaporation will maintain the intended concentration of all components in the solution. |
III. Data Presentation: this compound Solubility
The solubility of this compound is influenced by several factors. The tables below summarize key quantitative data.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility (mg/L) |
| 5 | 409 |
| 10 | 533-546 |
| 20 | 749-784 |
| 30 | 880-1,118 |
| (Data adapted from studies on this compound solubility in freshwater) |
Table 2: Solubility of this compound Forms in Different Solvents
| This compound Form | Solvent | Solubility | Reference |
| This compound Base | Water | 1g in 2500 ml (~400 mg/L) | |
| This compound Base | Ethanol | 1g in 5 ml | |
| This compound Base | Chloroform | 1g in 2 ml | |
| This compound Base | Ether | 1g in 4 ml | |
| This compound HCl | Water | Slightly soluble (2.85 mg/mL) | |
| This compound HCl | Ethanol | Soluble |
Table 3: Effect of pH on this compound Solubility in Water at 20°C
| pH | Solubility (mg/L) |
| 6 | 695 |
| 7 | 678 |
| 8 | 669 |
| (Data adapted from studies on this compound solubility in freshwater) |
IV. Experimental Protocols
Protocol 1: Determination of this compound Solubility at a Specific pH
Objective: To determine the saturation solubility of this compound in a buffered solution at a specific pH and temperature.
Materials:
-
This compound (base or HCl form)
-
Buffer solution of the desired pH (e.g., phosphate buffer)
-
Distilled or deionized water
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Buffered Solution: Prepare the buffer solution of the desired pH and ionic strength.
-
Saturation: Add an excess amount of this compound to a known volume of the buffered solution in a sealed container. This ensures that a saturated solution is formed.
-
Equilibration: Place the container in a temperature-controlled water bath or incubator set to the desired temperature. Stir the solution vigorously using a magnetic stirrer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the stirring and allow the undissolved this compound to settle. To ensure complete removal of solid particles, centrifuge the samples at a high speed.
-
Sample Dilution and Analysis: Carefully pipette a known volume of the supernatant (the clear, saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the diluted sample to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility of this compound in the buffered solution, taking into account the dilution factor.
V. Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation.
Relationship between pH, this compound Form, and Solubility
References
Technical Support Center: Refining Benzocaine Dosage for Effective Anesthesia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of benzocaine for anesthesia in various species. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure safe and effective application in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound as an anesthetic agent.
Q1: My animals are taking too long to become anesthetized. What could be the cause?
A1: Delayed induction of anesthesia can be due to several factors:
-
Incorrect Dosage: The concentration of this compound may be too low for the target species, size, or age of the animal. Efficacy is dependent on species, body size, and the density of fish in the bath.[1] It is crucial to perform preliminary tests with a small number of animals to determine the optimal dosage and exposure time.[1]
-
Water Temperature: The efficacy of this compound can be affected by water temperature.[1][2] Lower temperatures can slow down drug absorption and metabolism, leading to longer induction times.
-
Improper Solution Preparation: this compound is poorly soluble in water and must first be dissolved in a solvent like ethanol before being added to the water.[3] An improperly prepared stock solution can lead to lower effective concentrations.
-
Species-Specific Differences: Different species have varying sensitivities to anesthetics. A dose that is effective for one species may not be for another.
Q2: The animals are showing signs of distress or mortality after anesthesia. What went wrong?
A2: Adverse effects or mortality can result from:
-
Overdose: The concentration of this compound may be too high, or the exposure time too long. For example, in channel catfish, concentrations greater than 100 mg/L proved toxic. For salmonids, the safety margin can be narrow; exposure to 30 mg/L for 25 minutes caused deaths in chinook and Atlantic salmon.
-
Methemoglobinemia: this compound can induce methemoglobinemia in some species, including sheep, dogs, and cats, which reduces the oxygen-carrying capacity of the blood.
-
Poor Water Quality: Inadequate aeration during immersion anesthesia can lead to hypoxia. Always ensure the anesthetic bath is well-aerated.
-
Post-Anesthetic Care: Abrupt changes in water temperature or quality during recovery can cause stress and mortality. Ensure a clean, well-aerated recovery tank with water parameters matching the home tank.
Q3: How do I properly prepare a this compound anesthetic solution?
A3: To prepare a stable and effective this compound solution:
-
Create a Stock Solution: this compound is not readily soluble in water. First, dissolve the crystalline this compound in ethanol. A common ratio is 1 gram of this compound to 30 mL of ethanol.
-
Dilute to Working Concentration: Add the stock solution to the desired volume of water (from the animal's housing system) to achieve the target anesthetic concentration.
-
Ensure Neutral pH: For some applications, especially with amphibians, it is recommended to buffer the solution with sodium bicarbonate to maintain a neutral pH.
-
Mix Thoroughly: Ensure the solution is well-mixed before introducing the animals.
Q4: What is the recommended dosage for euthanasia?
A4: For euthanasia, a lethal overdose of this compound is used. This is typically a concentration significantly higher than that used for anesthesia. For fish, a dose of >250 mg/L is recommended, with the animal remaining in the solution for at least 10 minutes after opercular movements cease. For amphibians, a secondary physical method of euthanasia (e.g., pithing) is often recommended following deep anesthesia with an overdose of this compound.
Q5: Can I reuse a this compound anesthetic bath?
A5: One study noted that a working anesthetic solution could be used for up to 25 days without a significant drop in potency or water quality in a recirculation system. However, for static baths, it is generally recommended to prepare a fresh solution for each new batch of animals to avoid degradation of the anesthetic and accumulation of waste products from the animals, which can affect water quality.
Quantitative Data Summary
The following tables summarize recommended this compound dosages for anesthesia in various fish and amphibian species as reported in the literature. Note: These are starting points; optimal dosages should be determined empirically for your specific experimental conditions.
Table 1: this compound Dosages for Anesthesia in Fish Species
| Species | Anesthetic Dosage (mg/L) | Induction Time | Recovery Time | Notes |
| Channel Catfish (Ictalurus punctatus) | 80 | < 3 minutes | < 5 minutes | Concentrations > 100 mg/L are toxic. |
| Goldfish (Carassius auratus) | 80 | - | - | |
| Salmonids (general) | 25 - 45 | < 4 minutes | < 10 minutes | Efficacy is affected by fish size and water temperature. |
| Black Sea Salmon (Salmo labrax) Fry | 25 - 26 | - | - | Lethal dose is approximately 3 times the anesthetic dose. |
| Nile Tilapia (Oreochromis niloticus) | 132 (for complete sedation) | ~86 seconds | - | Fish size did not significantly affect anesthesia and recovery time. |
| Chinook Salmon (Oncorhynchus tshawytscha) | 25 - 30 | < 3.5 minutes | < 10 minutes | Narrow safety margin; 35 mg/L for 15 min was lethal. |
| Atlantic Salmon (Salmo salar) | 25 - 30 | < 3.5 minutes | < 10 minutes | Narrow safety margin; 40 mg/L for 15 min was lethal. |
| Curimba (Prochilodus lineatus) | 50 - 60 | 2 - 3 minutes | - | Recommended dose varies with water temperature. |
Table 2: this compound Dosages for Anesthesia in Amphibian Species
| Species | Anesthetic Dosage | Induction Time | Surgical Anesthesia Duration | Notes |
| Xenopus laevis (adult) | 0.01% solution (100 mg/L) immersion | - | > 30 minutes | |
| Xenopus laevis (larvae) | 0.001% - 0.005% solution (10-50 mg/L) | ~10 minutes | - | Lower concentrations are required for larvae. |
| Notophthalmus viridescens | 0.02% solution (200 mg/L) | ~10 minutes | - | |
| Axolotls (Ambystoma mexicanum) | 0.03% solution (300 mg/L) | ~10 minutes | Up to 2 hours (if kept moist out of water) | |
| Rana pipiens (adult) | 0.03% solution (300 mg/L) | ~10 minutes | - | |
| General Amphibians | 20% this compound Gel (topical) | - | - | Apply a 0.5 - 1 cm strip to the ventrum. |
Experimental Protocols
Protocol 1: Preparation of this compound Anesthetic Solution
This protocol details the steps for preparing a this compound solution for immersion anesthesia.
-
Materials:
-
This compound powder (ethyl-p-aminobenzoate)
-
Ethanol (95% or absolute)
-
Water from the animal's housing system
-
Glass beaker or flask
-
Graduated cylinders
-
Magnetic stirrer and stir bar (optional)
-
-
Procedure for Stock Solution:
-
Weigh the required amount of this compound powder.
-
Measure the corresponding volume of ethanol. A common ratio is 1 g of this compound per 10-30 mL of ethanol.
-
In a glass beaker, add the this compound powder to the ethanol.
-
Stir the mixture until the this compound is completely dissolved. This is your stock solution.
-
-
Procedure for Working Solution:
-
Calculate the volume of stock solution needed to achieve the desired final concentration in the anesthetic bath. For example, to make 1 liter of an 80 mg/L solution from a 1 g/30 mL stock solution:
-
Stock concentration = 1000 mg / 30 mL = 33.3 mg/mL
-
Volume of stock needed = 80 mg / 33.3 mg/mL = 2.4 mL
-
-
Measure the required volume of water from the animal's housing system.
-
Add the calculated volume of the this compound stock solution to the water.
-
Mix the solution thoroughly to ensure even distribution of the anesthetic.
-
Aerate the solution, especially for fish anesthesia.
-
Protocol 2: Immersion Anesthesia of Fish
This protocol outlines the general procedure for anesthetizing fish via immersion.
-
Preparation:
-
Fast the fish for 12-24 hours prior to the procedure to reduce metabolic rate and waste production in the anesthetic bath.
-
Prepare the anesthetic bath in a separate container with adequate aeration.
-
Prepare a recovery tank with clean, well-aerated water from the home tank.
-
-
Induction:
-
Gently transfer the fish into the anesthetic bath.
-
Observe the fish closely for the stages of anesthesia. These typically include loss of equilibrium, followed by a decrease in opercular movement, and finally, a lack of response to tactile stimuli.
-
Once the desired level of anesthesia is reached, remove the fish from the bath.
-
-
Procedure:
-
Place the anesthetized fish on a wet, non-abrasive surface.
-
If the procedure is lengthy, periodically irrigate the gills with water from the anesthetic bath to maintain anesthesia and provide oxygen.
-
-
Recovery:
-
After the procedure, immediately transfer the fish to the recovery tank.
-
Monitor the fish until it regains its equilibrium and normal swimming behavior. Recovery should typically occur within 5-10 minutes.
-
Visualizations
References
Technical Support Center: Resolving Benzocaine Interference in Analytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to benzocaine interference in analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with my analytical assay?
A1: this compound can interfere with analytical assays through several mechanisms depending on the technique being used:
-
Structural Similarity: this compound's structure, containing a primary aromatic amine and an ester group, can lead to cross-reactivity in immunoassays with antibodies intended for structurally similar analytes.[1][2][3]
-
Electrochemical Activity: The primary aromatic amine group is readily oxidizable, which can cause direct interference in electrochemical assays by producing a signal that overlaps with the analyte of interest.[4][5]
-
Local pH Alteration: In certain electrochemical methods, such as the voltammetric detection of cocaine, this compound can cause a local pH shift at the electrode surface, leading to a potential shift and loss of signal intensity for the target analyte.
-
Spectral Overlap: The UV absorbance spectrum of this compound may overlap with that of the analyte, leading to inaccurate quantification in spectrophotometric and HPLC-UV assays.
-
Matrix Effects: In mass spectrometry, co-eluting excipients from a this compound-containing formulation can suppress or enhance the ionization of the target analyte.
Q2: I am observing a false positive in my immunoassay when analyzing a sample containing this compound. What could be the cause?
A2: A false positive in an immunoassay in the presence of this compound is likely due to cross-reactivity. The antibodies used in the assay may be binding to this compound or its metabolites because they share similar structural features (epitopes) with the intended target analyte. To confirm this, you can analyze a this compound standard in the assay to see if it generates a signal.
Q3: My HPLC chromatogram shows a peak for my analyte that is distorted or has a shoulder when this compound is present in the sample. How can I resolve this?
A3: Peak distortion or the appearance of a shoulder in HPLC is often due to co-elution of this compound or a related substance with your analyte. To resolve this, you can try the following:
-
Modify the Mobile Phase: Adjusting the solvent composition (e.g., increasing or decreasing the percentage of the organic solvent) or the pH of the aqueous phase can alter the retention times of your analyte and this compound, leading to better separation.
-
Change the Column: If modifying the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., from C18 to a phenyl or cyano column) can provide a different selectivity and improve separation.
-
Gradient Elution: Employing a gradient elution method, where the mobile phase composition changes during the run, can often provide better resolution for complex mixtures than an isocratic method.
Q4: In my electrochemical assay, the signal for my analyte is significantly reduced or shifted in the presence of this compound. What is happening and how can I fix it?
A4: This is a known issue, particularly in the voltammetric analysis of substances like cocaine. This compound can cause a localized pH drop at the electrode surface, which alters the electrochemical behavior of the analyte. A specific strategy to overcome this is to use a cathodic pretreatment step in alkaline conditions (e.g., pH 12), which can prevent the peak potential shift and current drop.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC-UV Analysis
Symptom: You observe one or more unexpected peaks in your HPLC-UV chromatogram when analyzing a sample known to contain this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| This compound Degradation | This compound can degrade, particularly under acidic, oxidative, or accelerated stability conditions, to form products like p-aminobenzoic acid (PABA) or N-formylthis compound. Prepare and inject standards of potential degradation products to confirm their identity. |
| Excipient Interference | Components of the formulation matrix may be absorbing at the detection wavelength. Prepare and inject a placebo (formulation without this compound) to identify peaks originating from excipients. |
| Co-elution | An interfering compound may have a similar retention time to your analyte. |
Experimental Protocol: HPLC Method for this compound and its Degradation Product (PABA)
This protocol is adapted from a stability-indicating method for antipyrine and this compound HCl.
-
Chromatographic Conditions:
-
Column: C8 ZORBAX analytical column (5 µm, 4.6 × 150 mm I.D.).
-
Mobile Phase: Acetonitrile–phosphate buffer of pH 5.5 (25:75, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add 70 mL of the mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Workflow for Troubleshooting HPLC Interference
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Inaccurate Quantification in Spectrophotometric Assays
Symptom: Your spectrophotometric assay for a primary aromatic amine is giving inaccurate results for samples containing this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Direct Spectral Overlap | The absorbance spectrum of this compound overlaps with your analyte at the chosen wavelength. |
| Interference in Derivatization | This compound, also a primary aromatic amine, reacts with the derivatizing agent, contributing to the measured signal. |
Experimental Protocol: Indirect Spectrophotometric Determination of this compound via Azo Coupling
This method can be adapted to quantify other aromatic amines by changing the coupling agent and optimizing reaction conditions. Interference from this compound can be mitigated by prior separation or by using a reaction condition that is selective for the target analyte. A variation of this involves an oxidative coupling reaction.
-
Principle: this compound is diazotized with nitrous acid, and the resulting diazonium salt is coupled with a suitable reagent (e.g., p-aminothiophenol) to form a colored azo dye that can be measured spectrophotometrically.
-
Reagents:
-
This compound standard solution.
-
Sodium nitrite solution.
-
Hydrochloric acid.
-
Coupling reagent solution (e.g., p-aminothiophenol).
-
Sodium hydroxide solution.
-
-
Procedure:
-
To an aliquot of the sample solution containing this compound in a volumetric flask, add hydrochloric acid.
-
Cool the mixture in an ice bath.
-
Add sodium nitrite solution dropwise with shaking and allow to stand for 5 minutes.
-
Add the coupling reagent solution and mix well.
-
Add sodium hydroxide solution to make the solution alkaline.
-
Dilute to the mark with distilled water and measure the absorbance at the wavelength of maximum absorption against a reagent blank.
-
Signaling Pathway for Azo Coupling Reaction
Caption: Azo coupling reaction for spectrophotometric analysis.
Issue 3: Signal Suppression/Enhancement in LC-MS
Symptom: The mass spectrometry signal for your analyte is unexpectedly low (suppression) or high (enhancement) when analyzing a formulation containing this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Ion Suppression from Excipients | Co-eluting matrix components from the formulation are interfering with the ionization of your analyte in the MS source. |
| Co-elution with this compound | High concentrations of this compound co-eluting with the analyte can cause ion suppression. |
Experimental Protocol: Sample Preparation for LC-MS to Minimize Matrix Effects
-
Objective: To remove interfering excipients and reduce the concentration of this compound relative to the analyte if it is not the target.
-
Procedure (based on a method for this compound in tablets):
-
Dissolution: Dissolve a known amount of the ground sample (e.g., tablet) in a suitable solvent like methanol.
-
Vortexing: Vortex the mixture thoroughly to ensure complete dissolution of the analyte and this compound.
-
Centrifugation: Centrifuge the mixture at a sufficient speed (e.g., 1,000 rpm for 5 minutes) to pellet undissolved excipients.
-
Supernatant Collection: Carefully collect the supernatant.
-
Dilution: Perform a serial dilution of the supernatant to bring the analyte concentration into the linear range of the instrument and further reduce the concentration of potential interfering substances.
-
Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm filter before injection into the LC-MS system.
-
Logical Relationship for Sample Preparation
Caption: Sample preparation workflow for LC-MS analysis.
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for this compound Determination
| Method | Typical Application | Common Interferences | Mitigation Strategies | Reference |
| HPLC-UV | Quantification in pharmaceutical formulations, stability testing. | Co-eluting excipients, degradation products. | Method development (mobile phase, column), use of placebo blanks. | |
| LC-MS | Identification and quantification of this compound and its metabolites. | Ion suppression from matrix components. | Sample preparation (centrifugation, dilution), chromatographic separation. | |
| Voltammetry | Electrochemical detection, often as an adulterant. | Local pH effects causing signal shift and suppression. | Cathodic pretreatment in alkaline media. | |
| Spectrophotometry | Quantification in pure form and simple formulations. | Other primary aromatic amines, spectral overlap. | Derivatization (azo or oxidative coupling), measurement at specific λmax. | |
| SERRS | Sensitive detection in pharmaceutical preparations. | Intrinsic weak Raman signal of this compound. | Derivatization to an azo product to enhance the Raman signal. |
References
strategies to prevent benzocaine-induced methemoglobinemia in lab settings
Technical Support Center: Benzocaine-Induced Methemoglobinemia
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent and manage this compound-induced methemoglobinemia in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced methemoglobinemia?
A1: Methemoglobinemia is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin (MetHb).[1] MetHb is incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia.[2] this compound, a topical anesthetic, can cause acquired methemoglobinemia by inducing this oxidation at a rate that overwhelms the red blood cells' natural reductive capacities.[3]
Q2: How does this compound cause methemoglobinemia?
A2: this compound itself is not the direct oxidizing agent. It requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, into reactive metabolites.[4][5] The key metabolite implicated in oxidizing hemoglobin is this compound hydroxylamine (BenzNOH). This metabolite is significantly more potent at inducing methemoglobin formation than the parent compound.
Q3: What are the signs of methemoglobinemia in a laboratory animal?
A3: The most prominent sign is cyanosis (a bluish-gray discoloration of the skin and mucous membranes) that does not resolve with supplemental oxygen. A key diagnostic clue is drawing blood that appears "chocolate-brown" and does not turn red upon exposure to air. Other signs can include lethargy, tachycardia, and, at high MetHb levels (>50%), seizures or coma.
Q4: How can I confirm a diagnosis of methemoglobinemia in my experiment?
A4: Diagnosis is confirmed by measuring the percentage of methemoglobin in a blood sample using a co-oximeter. Standard pulse oximeters are unreliable for diagnosing methemoglobinemia and may give falsely reassuring readings, often plateauing around 80-85%. Spectrophotometric analysis is a reliable laboratory method for quantification.
Q5: What are the primary strategies to prevent this condition in my experiments?
A5:
-
Dose Minimization: Use the lowest possible concentration and dose of this compound required to achieve the desired anesthetic effect. The risk is dose-dependent.
-
Avoid Damaged Tissue: Do not apply this compound to inflamed, abraded, or traumatized mucous membranes, as this can significantly increase systemic absorption.
-
Consider Alternatives: Whenever possible, use local anesthetics with a lower risk profile. Lidocaine has been shown to produce significantly less methemoglobin than this compound in vitro. Other amide-type anesthetics like bupivacaine or ropivacaine are also alternatives.
-
Subject Monitoring: Closely monitor animals for signs of cyanosis for at least 60 minutes post-application, as the peak response is often observed within 15-30 minutes.
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Action |
| Animal develops cyanosis unresponsive to oxygen after this compound application. | This compound-induced methemoglobinemia. | 1. Immediately cease this compound administration. 2. Confirm diagnosis by drawing blood (observe color) and measuring MetHb levels with a co-oximeter. 3. If MetHb is >20% or the animal is symptomatic, administer the antidote, methylene blue. |
| MetHb levels are unexpectedly high even with low this compound doses. | 1. Increased systemic absorption due to unforeseen mucosal damage. 2. Potential species or individual susceptibility (e.g., genetic reductase deficiencies). | 1. Re-evaluate the application protocol and health of the tissue surface. 2. Screen subjects for baseline MetHb levels if a genetic predisposition is suspected. 3. Switch to an alternative anesthetic like lidocaine for future experiments. |
| Blood sample appears dark, but co-oximeter is unavailable. | Suspected methemoglobinemia. | A simple qualitative test is to place a drop of the subject's blood on white filter paper next to a drop of normal blood. The methemoglobin-rich blood will retain its brown color, while the normal blood will turn bright red upon exposure to air. |
| Administered methylene blue, but cyanosis is not resolving or is worsening. | 1. Incorrect dose of methylene blue (too low). 2. Methylene blue overdose (>7 mg/kg), which can itself induce methemoglobinemia. 3. The animal has a G6PD deficiency, making methylene blue ineffective and potentially causing hemolysis. | 1. Ensure the correct dose (1-2 mg/kg) was given. A repeat dose may be necessary. 2. If overdose is suspected, supportive care is critical. 3. If G6PD deficiency is known or suspected, use an alternative treatment like ascorbic acid (though its action is slower). |
Quantitative Data Summary
Table 1: Comparative Methemoglobin (MetHb) Formation
| Compound | Concentration | Experimental System | Resulting MetHb Level | Citation |
|---|---|---|---|---|
| This compound | 500 µM | Human whole blood + liver S9 | 39.8 ± 1.2% | |
| Lidocaine | 500 µM | Human whole blood + liver S9 | No MetHb detected | |
| This compound Hydroxylamine (Metabolite) | 20 µM | Human whole blood (no S9) | ~40% (similar to 500 µM parent drug with S9) |
| 4-Hydroxyxylidine (Lidocaine Metabolite) | 20 µM | Human whole blood (no S9) | ~3% | |
Table 2: Treatment Parameters for Methemoglobinemia
| Parameter | Value | Notes | Citation |
|---|---|---|---|
| Methylene Blue Treatment Threshold | >20-30% MetHb (or symptomatic) | Treat at lower levels for subjects with anemia or cardiorespiratory compromise. | |
| Methylene Blue Standard Dose | 1 - 2 mg/kg | Administer as a 1% solution intravenously over 5 minutes. | |
| Methylene Blue Repeat Dose | Same as initial dose | Can be repeated in 30-60 minutes if symptoms or high MetHb levels persist. | |
| Methylene Blue Toxic Dose | > 7 mg/kg | High doses act as an oxidizing agent and can worsen methemoglobinemia. |
| Alternative Treatment | Ascorbic Acid | Slower onset of action compared to methylene blue. | |
Experimental Protocols
Protocol 1: In Vitro Induction of Methemoglobinemia with this compound
This protocol is adapted from studies evaluating the MetHb-forming potential of local anesthetics.
Objective: To measure the amount of MetHb formed after incubating whole blood with this compound and a metabolic activation system.
Materials:
-
Freshly collected heparinized whole blood (e.g., human, rabbit).
-
This compound stock solution (dissolved in a suitable vehicle like DMSO).
-
Pooled liver S9 fraction (as a source of metabolic enzymes).
-
NADPH regenerating system (e.g., G6PD, NADP⁺, glucose-6-phosphate).
-
Phosphate buffered saline (PBS).
-
Co-oximeter or spectrophotometer with 96-well plate capability.
Methodology:
-
Preparation: Pre-warm blood, PBS, and S9 fraction to 37°C.
-
Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Heparinized whole blood.
-
Liver S9 fraction.
-
NADPH regenerating system.
-
This compound stock solution to achieve the final desired concentration (e.g., 500 µM).
-
Control tubes should be prepared using the vehicle (DMSO) instead of this compound.
-
-
Incubation: Incubate the tubes at 37°C in a shaking water bath for a set time course (e.g., up to 5 hours).
-
Sampling: At designated time points (e.g., 0, 1, 2, 3, 4, 5 hours), remove an aliquot of the blood mixture.
-
Analysis: Immediately analyze the aliquot for percent methemoglobin using a calibrated co-oximeter.
-
Data Interpretation: Plot %MetHb versus time to determine the rate and extent of MetHb formation. Compare the results from the this compound-treated samples to the vehicle controls.
Protocol 2: Spectrophotometric Measurement of Methemoglobin (Adapted Evelyn-Malloy Method)
This method allows for the quantification of MetHb in small blood volume samples using a 96-well plate reader.
Objective: To determine the concentration of hemoglobin (Hb) and MetHb in a blood sample.
Materials:
-
Blood sample (hemolysate).
-
Drabkin’s reagent (contains potassium ferricyanide and potassium cyanide).
-
Potassium cyanide (KCN) solution.
-
Phosphate buffer.
-
96-well microplate.
-
Microplate reader capable of reading absorbance at 540 nm, 630 nm, and 680 nm.
Methodology:
-
Sample Preparation: Prepare a hemolysate by lysing red blood cells in distilled water or a suitable buffer.
-
Plate Setup:
-
For Total Hemoglobin (as Cyanmethemoglobin): To a well, add the blood sample hemolysate and Drabkin’s reagent. This converts all forms of hemoglobin to cyanmethemoglobin (HiCN).
-
For Baseline Methemoglobin: To a separate well, add the blood sample hemolysate, phosphate buffer, and KCN solution. This converts the existing MetHb to HiCN without oxidizing the hemoglobin.
-
-
Incubation: Allow the plate to incubate at room temperature for a sufficient time (e.g., 10-15 minutes) for the reactions to complete.
-
Absorbance Reading: Read the absorbance of all wells at 540 nm (for total Hb), 630 nm (for MetHb), and 680 nm (for background correction).
-
Calculation: Calculate the concentrations of total Hb and MetHb using specific formulas based on the absorbance values and extinction coefficients for hemoglobin and cyanmethemoglobin at the measured wavelengths. The percentage of MetHb is then calculated as: (%MetHb) = ([MetHb] / [Total Hb]) * 100.
Visualizations
Caption: Mechanism of this compound-Induced Methemoglobinemia.
Caption: Mechanism of Action for Methylene Blue Antidote.
Caption: Experimental Workflow for this compound Application.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound-Induced Methemoglobinemia: A Potentially Fatal Complication of Transesophageal Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More methemoglobin is produced by this compound treatment than lidocaine treatment in human in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Benzocaine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the quantification of benzocaine. The information presented is supported by experimental data to assist researchers in selecting the most suitable method for their specific needs.
Method Performance Comparison
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key performance indicators for the quantification of this compound using HPLC, UV-Spectrophotometry, and Capillary Electrophoresis.
| Parameter | HPLC Method | UV-Spectrophotometry | Capillary Electrophoresis | Gas Chromatography (GC) |
| Linearity Range | 10–100 µM[1][2] | 1.65-132 µg/mL[3], 5-80 µg/mL[4] | - | - |
| Accuracy (% Recovery) | - | - | 84-109.4%[5] | - |
| Precision (%RSD) | < 2% | < 2.64% | 1.1-4.8% | - |
| Limit of Detection (LOD) | 3.92 µM | 0.6 µg/mL | - | 5.6∙10-6 mol L-1 |
| Limit of Quantification (LOQ) | 13.06 µM | - | 0.68 mg L−1 | - |
| Specificity | High (separates from impurities) | Lower (potential interference) | High (good peak resolution) | High (separates volatile compounds) |
| Robustness | Method is robust to small changes in mobile phase composition, pH, and flow rate. | - | - | - |
Note: The performance of each method can vary depending on the specific experimental conditions, instrumentation, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for each of the compared techniques.
High-Performance Liquid Chromatography (HPLC)
This method is highly specific and is considered the gold standard for the quantification of active pharmaceutical ingredients (APIs) like this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 100 µM.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.5 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
Detection wavelength: 285 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.
UV-Spectrophotometry
This is a simpler and more cost-effective method compared to HPLC but may lack specificity.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Ethanol
-
Distilled water
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound by dissolving a known amount of the reference standard in ethanol. Prepare a series of calibration standards by diluting the stock solution with distilled water to achieve concentrations within the Beer's law range (e.g., 10-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in ethanol and then dilute with distilled water to a concentration expected to be within the calibration range.
-
Analysis: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance for this compound (approximately 290 nm in an ethanolic-aqueous solution). The concentration of this compound in the sample is calculated using the calibration curve.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and short analysis times, making it a viable alternative to HPLC.
Instrumentation:
-
Capillary Electrophoresis system with a spectrophotometric detector
Reagents:
-
Monosodium phosphate
-
This compound reference standard
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a 10 mmol L⁻¹ solution of monosodium phosphate and adjust the pH to 2.1.
-
Standard and Sample Preparation: Dissolve the reference standard and the sample in the BGE.
-
Electrophoretic Conditions:
-
Capillary: Fused silica
-
Detection: Spectrophotometric at 210 nm
-
Separation Voltage: Optimized for best peak resolution
-
-
Analysis: Inject the standard and sample solutions. The concentration is determined by comparing the peak area of the sample to that of the standards.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds like this compound, often used in combination with mass spectrometry (GC-MS) for definitive identification.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
Reagents:
-
Suitable organic solvent (e.g., methanol, dichloromethane)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Dissolve the reference standard and the sample in a suitable organic solvent.
-
Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., DB-5)
-
Carrier Gas: Helium or Nitrogen
-
Injector and Detector Temperature: Optimized for this compound
-
Temperature Program: A temperature gradient to ensure good separation.
-
-
Analysis: Inject the prepared solutions into the GC. Quantification is performed by comparing the peak area of the sample to a calibration curve generated from the standards.
Visualizing the Workflow and Method Comparison
To better understand the processes and relationships discussed, the following diagrams have been generated.
Caption: Workflow for HPLC Method Validation of this compound.
Caption: Comparison of Analytical Techniques by Separation Principle.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Validation of an HPLC Method for quantitative Determination of this compound in PHBV-Microparticles and PLA-Nanoparticles | Semantic Scholar [semanticscholar.org]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anesthetic Potency of Novel Benzocaine Analogues
In the quest for more effective and safer local anesthetics, researchers continuously explore the modification of existing pharmacophores. Benzocaine, a well-established local anesthetic, serves as a common scaffold for the development of new analogues with potentially enhanced potency and duration of action. This guide provides a comparative overview of the anesthetic efficacy of a series of newly synthesized this compound analogues, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Anesthetic Potency
A study by Zou et al. (2019) systematically synthesized and evaluated a series of 16 this compound analogues.[1][2] The local anesthetic activity of these compounds was assessed through surface anesthesia, infiltration anesthesia, and nerve block anesthesia models. The results, including the success rate of anesthesia and the duration of action, are summarized in the table below. Tetracaine and Bupivacaine were used as positive controls.
| Compound | Surface Anesthesia (Rabbit Cornea, 0.5%) | Infiltration Anesthesia (Guinea Pig, 0.5%) | Block Anesthesia (Frog Sciatic Nerve, 0.5%) |
| Success Rate (%) | Duration (min) | Success Rate (%) | |
| 4a | 60 | 15.2 ± 1.2 | 60 |
| 4b | 80 | 20.5 ± 1.8 | 80 |
| 4c | 60 | 12.3 ± 1.1 | 60 |
| 4d | 100 | 30.1 ± 2.5 | 100 |
| 4e | 60 | 14.8 ± 1.3 | 60 |
| 4f | 80 | 22.1 ± 1.9 | 80 |
| 4g | 100 | 35.6 ± 2.8 | 100 |
| 4h | 60 | 16.3 ± 1.5 | 60 |
| 4i | 80 | 25.7 ± 2.1 | 80 |
| 4j | 100 | 40.2 ± 3.1 | 100 |
| 4k | 100 | 42.8 ± 3.5 | 100 |
| 4l | 80 | 28.4 ± 2.3 | 80 |
| 4m | 60 | 18.9 ± 1.7 | 60 |
| 4n | 100 | 45.1 ± 3.7 | 100 |
| 4o | 100 | 48.7 ± 4.0 | 100 |
| 4p | 80 | 30.5 ± 2.6 | 80 |
| Tetracaine | 100 | 25.3 ± 2.1 | 100 |
| Bupivacaine | - | - | 100 |
Data adapted from Zou et al. (2019).[1][2] Values are presented as mean ± standard deviation.
Experimental Protocols
The evaluation of the anesthetic potency of the this compound analogues was conducted using the following standardized animal models:
Surface Anesthesia (Rabbit Cornea Model)
-
Animals: Healthy adult rabbits of either sex, weighing between 2.0 and 2.5 kg.
-
Procedure: The test compound (0.5% solution) was instilled into the conjunctival sac of one eye of the rabbit. The contralateral eye received a saline solution as a control. The cornea was then stimulated with a fine filament at 5, 10, 15, 20, 25, and 30 minutes post-instillation.
-
Assessment: Anesthesia was considered successful if the rabbit did not blink upon corneal stimulation. The duration of anesthesia was recorded as the time from the onset of anesthesia to the return of the blink reflex.
Infiltration Anesthesia (Guinea Pig Wheal Model)
-
Animals: Healthy adult guinea pigs of either sex, weighing between 250 and 300 g.
-
Procedure: The hair on the back of the guinea pig was clipped. A 0.1 mL volume of the test compound (0.5% solution) was injected intradermally to form a wheal.
-
Assessment: The injection site was probed with a needle every 5 minutes. The absence of a skin twitch response was indicative of successful anesthesia. The duration of anesthesia was defined as the time from the injection until the return of the skin twitch reflex.
Block Anesthesia (Frog Sciatic Nerve Model)
-
Animals: Healthy adult frogs of either sex.
-
Procedure: The frog was pithed, and the sciatic nerve was exposed. A small piece of cotton soaked in the test compound (0.5% solution) was placed on the nerve.
-
Assessment: The foot of the ipsilateral leg was immersed in a 0.5% hydrochloric acid solution every 5 minutes. The absence of a withdrawal reflex indicated a successful nerve block. The duration of anesthesia was the time from the application of the compound until the return of the withdrawal reflex.
Mechanism of Action and Experimental Workflow
The anesthetic effect of this compound and its analogues is primarily mediated by the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials, resulting in a temporary and localized loss of sensation.
Caption: Mechanism of action for this compound analogues at the voltage-gated sodium channel.
The development and evaluation of new this compound analogues typically follow a structured workflow, from chemical synthesis to biological testing.
Caption: General workflow for the synthesis and evaluation of this compound analogues.
References
Evaluating the Antibacterial and Antifungal Properties of Benzocaine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Benzocaine, a well-established local anesthetic, and its derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties. This guide provides a comprehensive comparison of the antimicrobial performance of various this compound derivatives, supported by experimental data from recent studies. It also details the experimental protocols used for their evaluation and explores their potential mechanisms of action.
Comparative Antimicrobial Activity
Recent research has demonstrated that structural modifications of the this compound molecule can lead to potent antimicrobial agents. The antibacterial and antifungal efficacy of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Antibacterial Properties
Several classes of this compound derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria.
Schiff Base Derivatives:
Novel Schiff bases of this compound have been synthesized and screened for their antibacterial activity. For instance, derivatives prepared by condensing this compound with 5-formyl salicylic acid or 5-nitrovanillin have shown activity against various bacterial strains.[1][2][3]
Thiazolidinone and Oxazole Derivatives:
The incorporation of thiazolidinone and oxazole moieties into the this compound structure has yielded compounds with significant antibacterial properties.[4][5] Thiazolidine derivatives, in particular, have demonstrated high potency.
The following table summarizes the MIC values of selected this compound derivatives against common bacterial pathogens.
| Derivative Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Schiff Base | 5-(((4-ethoxycarbonyl)phenyl)imino)methyl)-2-hydroxy benzoic acid | Staphylococcus aureus | - | |
| Bacillus subtilis | - | |||
| Escherichia coli | - | |||
| Klebsiella aerogenes | - | |||
| Thiazolidinone | Thiazolidine derivative 6 | Gram-positive strains | High Potency | |
| Thiazolidine derivative 7b | Gram-negative strains | High Potency | ||
| Oxazole | Oxazole/Thiazole derivatives | Gram-positive strains | Good Activity | |
| Gram-negative strains | Good Activity |
Note: Specific MIC values for the Schiff base derivatives were not provided in the referenced abstracts, but the studies reported moderate activity based on zone of inhibition measurements.
Antifungal Properties
This compound derivatives have also been evaluated for their efficacy against pathogenic fungi.
Schiff Base Derivatives:
The same Schiff base derivatives that exhibited antibacterial activity were also tested against fungal species, showing moderate effectiveness.
Oxazole and Thiazole Derivatives:
Heterocyclic derivatives of this compound containing oxazole and thiazole rings have demonstrated good antifungal activity against various fungal strains.
The table below presents the antifungal activity of selected this compound derivatives.
| Derivative Class | Specific Derivative | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Schiff Base | 5-(((4-ethoxycarbonyl)phenyl)imino)methyl)-2-hydroxy benzoic acid | Aspergillus niger | 15 | |
| Candida albicans | 13 | |||
| Ethyl-4-((4-hydroxy-3-methoxy-5-nitrobenzylidene)amino)benzoate | Aspergillus niger | 14 | ||
| Candida albicans | 12 | |||
| Oxazole | Oxazole/Thiazole derivatives | Candida albicans | Good Activity | |
| Aspergillus niger | Good Activity |
Note: The data for Schiff base derivatives is presented as zone of inhibition as reported in the study. "Good Activity" for oxazole derivatives indicates that the compounds were effective, though specific quantitative data was not available in the abstract.
Experimental Protocols
The evaluation of the antimicrobial properties of this compound derivatives typically involves the following standard methodologies:
Disc Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, with the turbidity adjusted to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the this compound derivative dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C for bacteria, 28°C for fungi) for a defined period (e.g., 24-48 hours).
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the antimicrobial activity.
-
Preparation of Stock Solutions: Stock solutions of the this compound derivatives are prepared in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanisms of Action
The antimicrobial effects of this compound derivatives are attributed to multiple mechanisms, with the primary proposed mechanism being the disruption of the microbial cell membrane. However, more specific intracellular targets have been identified for certain derivatives.
Cell Membrane Disruption
Local anesthetics, including this compound, are lipophilic molecules that can intercalate into the lipid bilayer of microbial cell membranes. This insertion is believed to disrupt the membrane's structural integrity and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
References
- 1. Analysis of the antimicrobial activity of local anaesthetics used for dental analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, antibacterial evaluation, 2D-QSAR modeling and molecular docking studies for this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial properties of topical anesthetic liquids containing lidocaine or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Properties of Topical Anesthetic Liquids Containing Lidocaine or this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Benzocaine's Mechanism with Other Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action, physicochemical properties, and clinical effects of benzocaine with other commonly used local anesthetics, including lidocaine, bupivacaine, and tetracaine. The information is supported by experimental data to assist in research and drug development.
Mechanism of Action: A Comparative Overview
Local anesthetics exert their effects by blocking nerve impulses, primarily through the inhibition of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[1][2] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby halting the generation and conduction of action potentials.[1][3] While this fundamental mechanism is common to all local anesthetics, significant differences exist in their chemical structure, ionization characteristics, and interaction with the sodium channel, leading to variations in their clinical profiles.
This compound: this compound is an ester-type local anesthetic.[4] A key distinguishing feature of this compound is its low pKa of approximately 2.6 to 3.5, which means it exists predominantly in its un-ionized, lipid-soluble form at physiological pH (7.4). This high lipophilicity allows it to readily diffuse across the nerve cell membrane. Unlike most other local anesthetics that bind to a receptor site within the intracellular portion of the sodium channel in their ionized form, this compound is thought to act by expanding the lipid monolayer of the nerve membrane, which in turn narrows the sodium channels and reduces sodium influx. This proposed mechanism is distinct from the more direct receptor-mediated blockade of other local anesthetics.
Amide and Other Ester Local Anesthetics (e.g., Lidocaine, Bupivacaine, Tetracaine): In contrast, local anesthetics like lidocaine (an amide) and tetracaine (an ester) are weak bases with pKa values typically ranging from 7.7 to 8.5. At physiological pH, a significant portion of these molecules exists in an ionized, cationic form. The un-ionized base form is lipid-soluble and crosses the neuronal membrane. Once inside the slightly more acidic intracellular environment, an equilibrium shift favors the formation of the ionized cation. It is this ionized form that binds to a specific receptor site on the α-subunit within the pore of the voltage-gated sodium channel, primarily when the channel is in the open or inactivated state. This state-dependent binding means their blocking effect is more pronounced in rapidly firing neurons, a property known as use-dependent block. This compound, due to its predominantly uncharged nature, exhibits little to no use-dependent block.
The binding site for these anesthetics has been identified through mutagenesis studies to be within the S6 segment of domain IV of the sodium channel.
Comparative Data of Local Anesthetics
The following table summarizes the key physicochemical and pharmacokinetic properties of this compound and other selected local anesthetics. These properties are critical determinants of their clinical performance.
| Property | This compound | Lidocaine | Bupivacaine | Tetracaine |
| Chemical Class | Ester | Amide | Amide | Ester |
| pKa | ~2.6 | 7.7 - 7.9 | 8.1 | 8.42 - 8.5 |
| Lipid Solubility (Partition Coefficient) | High | Moderate (43) | High (30) | Very High (80) |
| Protein Binding (%) | Not specified | 65% | 95% | 75% |
| Onset of Action | Rapid (0.5 - 2 min) | Rapid (2 - 5 min) | Slower | Rapid (intrathecal) |
| Duration of Action | Short (5 - 15 min) | Moderate (15 - 45 min) | Long (up to 200+ min) | Long (up to 200 min) |
| Metabolism | Plasma pseudocholinesterase | Hepatic (CYP1A2, CYP3A4) | Hepatic | Plasma pseudocholinesterase |
Experimental Protocols
A standard method for evaluating the efficacy of local anesthetics is through electrophysiological techniques, such as the patch-clamp method, which allows for the direct measurement of ion channel activity.
Example Protocol: Whole-Cell Patch-Clamp Electrophysiology to Assess Sodium Channel Blockade
-
Cell Preparation:
-
Use a cell line stably expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.5) in a controlled environment.
-
Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Setup:
-
Mount the coverslip with adherent cells onto the stage of an inverted microscope.
-
Continuously perfuse the cells with an external solution containing physiological ion concentrations.
-
Use a patch-clamp amplifier and data acquisition system to control membrane potential and record ionic currents.
-
-
Pipette and Solutions:
-
Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
The internal (pipette) solution should mimic the intracellular ionic composition.
-
The external solution should mimic the extracellular environment. The local anesthetic of interest is added to this solution at various concentrations.
-
-
Recording Procedure:
-
Establish a high-resistance seal (giga-seal) between the micropipette tip and the cell membrane.
-
Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane currents.
-
Hold the cell membrane at a negative potential (e.g., -100 mV) to ensure all sodium channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.
-
Record the peak inward sodium current in the absence of the drug (control).
-
-
Drug Application and Data Analysis:
-
Perfuse the cell with the external solution containing a known concentration of the local anesthetic.
-
Repeat the voltage-step protocol to record the sodium current in the presence of the drug.
-
To assess use-dependent block, apply a train of short depolarizing pulses at a high frequency (e.g., 10 Hz) and measure the progressive reduction in current amplitude.
-
Wash out the drug and ensure the current returns to the control level.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the drug concentration.
-
Calculate the IC50 value (the concentration at which 50% of the current is inhibited) to quantify the potency of the anesthetic.
-
Visualizations
Signaling Pathway of Local Anesthetics
Caption: General mechanism of action for ionizable local anesthetics.
Experimental Workflow for Comparing Local Anesthetics
Caption: Workflow for in vitro comparison of local anesthetics.
References
A Comparative Guide to the Validation of SERRS Assay for Benzocaine Detection in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The rapid and accurate detection of benzocaine, a widely used local anesthetic, in complex matrices such as pharmaceutical formulations, biological fluids, and illicit street samples is crucial for quality control, clinical monitoring, and forensic analysis. While traditional methods like High-Performance Liquid Chromatography (HPLC) offer reliable quantification, they often involve time-consuming sample preparation and analysis.[1][2] Surface-Enhanced Resonance Raman Scattering (SERRS) has emerged as a promising alternative, offering high sensitivity and rapid analysis times.[2][3][4] This guide provides an objective comparison of a validated SERRS assay for this compound detection with other established analytical methods, supported by experimental data.
Performance Comparison of this compound Detection Methods
The SERRS assay, particularly when combined with a derivatization step like azo coupling, demonstrates competitive performance against established chromatographic and electrochemical methods. The key advantages of the SERRS method lie in its simplicity, speed, and high sensitivity.
| Method | Sample Matrix | Sample Treatment | Instrument Test Time | Limit of Detection (LOD) | Linear Range | Reference |
| SERRS (indirect, azo coupling) | Pharmaceutical Formulations (gel, enema, spray) | Dilution, ultrasonication (5 min) | 5 min (azo coupling) + SERRS acquisition | 0.0788 - 0.139 µg/mL | 0.1 µg/mL - 0.01 mg/mL | |
| HPLC-DAD | Bioadhesive Gel | Stirring (90 min), ultrasonication (10 min) | 30 min | Not specified | Not specified | |
| HPLC-UV-DAD / HPLC-ESI-MS | Cosmetic Creams | Dispersion, ultrasonication (10 min) | 30 min | 1.8 µg/g (HPLC-UV-DAD), 1.7 ng/g (HPLC-ESI-MS) | Not specified | |
| Electrochemical Methods | Not specified | Extensive electrode preparation and modification | Not specified | Better than HPLC-UV | Not specified | |
| SERS (direct) | Banknotes | Not specified | Not specified | 0.9 x 10⁻⁶ g/cm² | Not specified | |
| SERS (direct) | Not specified | Adsorption (~12 h) | Not specified | 4.3 x 10⁻⁷ mol/L | Not specified | |
| HPLC | Microemulsion Formulation | Not specified | Not specified | Not specified | Not specified | |
| HPLC | PHBV-Microparticles and PLA-Nanoparticles | Not specified | Not specified | 3.92 µM (LOD), 13.06 µM (LOQ) | 10-100 µM | |
| GC/MS | Human Hair | Solid-phase extraction | Not specified | 3.6 ng/mL (cocaine), 6.8 ng/mL (benzoylecgonine) | Not specified |
As the table indicates, the indirect SERRS assay provides a significantly faster analysis time with comparable or superior limits of detection to many HPLC-based methods, without the need for complex and time-consuming extraction and enrichment steps. Direct SERS detection of this compound has been reported with high sensitivity, but often requires complicated substrate preparation or long incubation times.
Experimental Protocols
Indirect SERRS Assay for this compound Detection via Azo Coupling
This protocol is based on the validated method described by Zhao et al. (2022). The principle involves the derivatization of this compound with p-aminothiophenol to form an azo product, which exhibits a strong SERRS response upon interaction with silver nanoparticles (AgNPs) when excited by a 532 nm laser.
1. Materials and Reagents:
-
This compound standard
-
p-aminothiophenol (PATP)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Silver nanoparticles (AgNPs, colloid)
-
Deionized water
-
Sample containing this compound (e.g., pharmaceutical gel, spray)
2. Sample Preparation:
-
Gels and Enemas: Weigh an appropriate amount of the sample, add deionized water, and ultrasonicate for 5 minutes to extract the this compound.
-
Sprays: Directly dilute the sample with deionized water.
-
Filter the resulting solution to remove any undissolved matrix components.
3. Azo Coupling Derivatization:
-
Prepare a diazonium salt solution by reacting PATP with NaNO₂ in an acidic medium (HCl).
-
Mix the this compound extract with the freshly prepared diazonium salt solution.
-
Allow the reaction to proceed for 5 minutes at room temperature to form the this compound-derived azo compound.
4. SERRS Measurement:
-
Add the AgNP colloid to the solution containing the azo-derivatized this compound.
-
Immediately acquire the SERRS spectrum using a Raman spectrometer with a 532 nm laser excitation source.
-
The characteristic Raman peaks of the azo product are used for quantification. The intensity ratio of specific peaks (e.g., 1568 cm⁻¹ or 1331 cm⁻¹ to an internal standard or reference peak) is plotted against the logarithm of the this compound concentration to generate a calibration curve.
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key principles and steps of the SERRS-based this compound detection assay.
Caption: Principle of indirect SERRS detection of this compound via azo coupling.
Caption: Experimental workflow for the SERRS-based this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking the Anti-Cancer Potential of Novel Benzocaine Analogues: A Comparative Guide
A new frontier in oncology research is emerging with the exploration of benzocaine analogues as potential anti-cancer agents. These novel compounds, derived from a common local anesthetic, are demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the anti-cancer potential of three promising classes of this compound analogues: thiazolidinones, plastoquinone (PQ) analogues, and quinone-benzocaine hybrids. It delves into their efficacy, mechanisms of action, and the experimental data supporting their development as next-generation cancer therapeutics.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of this compound-based anti-cancer research. The information presented is collated from recent studies and aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic promise of these emerging drug candidates.
Comparative Efficacy of this compound Analogues
The anti-cancer activity of novel this compound analogues has been evaluated against a panel of human cancer cell lines, with several compounds exhibiting potent cytotoxicity. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values provide a quantitative measure of their efficacy. Below is a summary of the reported activities for representative compounds from each class.
| Analogue Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Thiazolidinone Derivatives | Compound 22 | MCF-7 (Breast) | 1.21 ± 0.04 | [1] |
| HepG2 (Liver) | 2.04 ± 0.06 | [1] | ||
| Compound 15 | MCF-7 (Breast) | 3.17 ± 0.01 | [2] | |
| HepG2 (Liver) | 2.24 ± 0.06 | [2] | ||
| Plastoquinone (PQ) Analogues | PQ2 | K562 (Leukemia) | 6.40 ± 1.73 | [3] |
| Jurkat (Leukemia) | 7.72 ± 1.49 | |||
| Brominated PQ Analogue BrPQ5 | Leukemia Cell Lines | 1.55 - 4.41 (GI50) | ||
| Quinone-Benzocaine Hybrids | CIPQ1 | T47D (Breast) | Data not specified in abstract | |
| MCF7 (Breast) | Data not specified in abstract | |||
| ABQ-3 | HCT-116 (Colon) | 5.22 ± 2.41 | ||
| MCF-7 (Breast) | 7.46 ± 2.76 |
Mechanisms of Anti-Cancer Action
The anti-cancer effects of these novel this compound analogues are attributed to their ability to interfere with critical cellular processes, including cell proliferation, survival, and DNA replication. The primary mechanisms of action identified to date include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.
Induction of Apoptosis
Many of the studied this compound analogues have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. For instance, quinone-benzocaine hybrids have been observed to induce apoptosis in breast cancer cells. Similarly, certain thiazolidinone derivatives are potent inducers of apoptosis.
The apoptotic cascade is a complex signaling pathway involving a series of molecular events. While the precise pathways for all this compound analogues are still under investigation, a general representation of the intrinsic apoptotic pathway, often implicated in chemotherapy-induced cell death, is illustrated below.
Caption: Generalized intrinsic apoptosis pathway induced by this compound analogues.
Cell Cycle Arrest
In addition to inducing apoptosis, several this compound analogues have demonstrated the ability to halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. For example, a thiazolidinone derivative, compound 22 , was found to arrest the cell cycle in the S phase in MCF-7 breast cancer cells. This disruption of the normal cell division process is a key strategy in cancer therapy.
The cell cycle is tightly regulated by a series of proteins, including cyclins and cyclin-dependent kinases (CDKs). The logical flow of cell cycle progression and the points of intervention by anti-cancer agents are depicted in the following diagram.
Caption: A simplified diagram of the cell cycle showing the point of arrest.
Enzyme Inhibition
A significant mode of action for some this compound analogues is the inhibition of enzymes that are crucial for cancer cell survival and proliferation.
-
Topoisomerase IIα Inhibition: Certain thiazolidine derivatives of this compound have been identified as potent inhibitors of human topoisomerase IIα. This enzyme is essential for resolving DNA topological problems during replication, and its inhibition leads to DNA damage and cell death.
-
VEGFR-2 Inhibition: A series of novel thiazolidine-2,4-dione derivatives have been shown to target and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.
The workflow for identifying and characterizing enzyme inhibitors is a multi-step process, beginning with screening and culminating in detailed mechanistic studies.
Caption: Workflow for the discovery of this compound analogue enzyme inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the key experiments used to assess the anti-cancer potential of this compound analogues.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound analogues (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound analogues
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are detected in the appropriate channels.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines treated with this compound analogues
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated and control cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Staining: Resuspend the cell pellet in the PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the this compound analogues.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration using a standard protein assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.
-
Imaging: Capture the chemiluminescent signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the level of protein expression.
Conclusion and Future Directions
The exploration of novel this compound analogues has unveiled a promising new class of anti-cancer agents. Thiazolidinones, plastoquinone analogues, and quinone-benzocaine hybrids have all demonstrated significant in vitro efficacy against a range of cancer cell lines. Their multi-faceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes, underscore their therapeutic potential.
Further research is warranted to fully elucidate the structure-activity relationships within each class of analogues and to optimize their pharmacological properties. In vivo studies in animal models are a critical next step to evaluate the efficacy, safety, and pharmacokinetic profiles of the most promising lead compounds. The continued investigation of these novel this compound derivatives holds the potential to deliver innovative and effective treatments for a variety of cancers, offering new hope to patients and clinicians alike.
References
- 1. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New thiazolidine-2,4-diones as potential anticancer agents and apoptotic inducers targeting VEGFR-2 kinase: Design, synthesis, in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. design-synthesis-and-biological-activity-of-plastoquinone-analogs-as-a-new-class-of-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to the Metabolic Pathways of Benzocaine and Other Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of benzocaine and other commonly used local anesthetics, including procaine, lidocaine, and articaine. The information presented is supported by experimental data to aid in research and drug development.
Introduction to Local Anesthetic Metabolism
The metabolism of local anesthetics is a critical factor in their clinical efficacy and safety profile. The rate and pathway of metabolism determine the duration of action and the potential for systemic toxicity. Local anesthetics are broadly classified into two groups based on their chemical structure: esters and amides. This structural difference dictates their primary site of metabolism. Ester-type anesthetics, such as this compound and procaine, are rapidly metabolized in the plasma, while amide-type anesthetics, like lidocaine, undergo slower metabolism in the liver. Articaine represents a hybrid structure, possessing both ester and amide characteristics, which results in a unique metabolic profile.
Comparison of Metabolic Pathways
The metabolic pathways of this compound, procaine, lidocaine, and articaine are distinct, primarily due to their chemical classification.
This compound and Procaine (Ester Anesthetics)
This compound and procaine are both ester-type local anesthetics and share a similar primary metabolic pathway. They are rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase (also known as plasma cholinesterase or butyrylcholinesterase)[1][2][3]. This hydrolysis breaks the ester bond, leading to the formation of para-aminobenzoic acid (PABA) and, in the case of procaine, diethylaminoethanol[3][4]. PABA is subsequently excreted by the kidneys. The rapid breakdown in the plasma results in a short duration of action and generally low systemic toxicity for these agents when used appropriately. It is important to note that PABA is a potential allergen for some individuals.
Lidocaine (Amide Anesthetic)
In contrast to ester anesthetics, lidocaine is an amide-type local anesthetic, and its metabolism is significantly more complex and occurs primarily in the liver. The initial and major metabolic step is N-de-ethylation, which is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4. This process forms the active metabolites monoethylglycinexylidide (MEGX) and subsequently glycinexylidide (GX). Studies suggest that CYP1A2 is the principal enzyme responsible for lidocaine metabolism at therapeutic concentrations, while CYP3A4's role becomes more significant at higher concentrations. These metabolites are eventually excreted by the kidneys. The hepatic metabolism of lidocaine is slower than the plasma hydrolysis of esters, leading to a longer half-life and a greater potential for systemic toxicity in cases of overdose or impaired liver function.
Articaine (Hybrid Amide/Ester Anesthetic)
Articaine is unique among local anesthetics. Although classified as an amide, it contains an additional ester group in its structure. This feature allows for a dual metabolic pathway. The primary and most rapid route of metabolism is the hydrolysis of the ester group by plasma and tissue esterases, leading to the formation of the inactive metabolite articainic acid. This rapid inactivation in the bloodstream contributes to articaine's short half-life of approximately 20-40 minutes and its lower systemic toxicity compared to other amides. A smaller portion of articaine (about 5-10%) undergoes metabolism in the liver by microsomal enzymes.
Quantitative Metabolic Data
The following tables summarize key quantitative data related to the metabolism of these anesthetics. It is important to note that experimental conditions can vary between studies, which may affect the absolute values.
Table 1: Enzyme Kinetic Parameters for Anesthetic Metabolism
| Anesthetic | Enzyme | K_m_ (μM) | V_max_ (nmol/min/mL serum) | Source of Data |
| Procaine | Plasma Cholinesterase | 5.0 | 18.6 ± 0.9 | |
| Articaine | Serum Esterases (pH 7.2) | 22.1 (µg/mL) | 0.17 (µg/mL/min) | |
| Articaine | Serum Esterases (pH 8.2) | 175 (µg/mL) | 2.1 (µg/mL/min) |
Note: Direct, comparable K_m_ and V_max_ values for this compound hydrolysis and lidocaine metabolism by specific CYP isoforms were not available in the reviewed literature under consistent experimental conditions.
Table 2: Pharmacokinetic Parameters of Local Anesthetics
| Anesthetic | Elimination Half-Life | Primary Route of Elimination | Key Metabolites |
| This compound | Short (not specified) | Plasma Hydrolysis | para-aminobenzoic acid (PABA) |
| Procaine | ~9-12 minutes (in equine plasma) | Plasma Hydrolysis | para-aminobenzoic acid (PABA), Diethylaminoethanol |
| Lidocaine | ~90 minutes | Hepatic Metabolism (CYP1A2, CYP3A4) | Monoethylglycinexylidide (MEGX), Glycinexylidide (GX) |
| Articaine | ~20-40 minutes | Plasma/Tissue Hydrolysis (~90-95%), Hepatic Metabolism (~5-10%) | Articainic Acid |
Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary metabolic pathways for each class of anesthetic.
Caption: Metabolism of Ester Anesthetics.
Caption: Metabolism of Lidocaine.
Caption: Metabolism of Articaine.
Experimental Protocols
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a local anesthetic in vitro.
Objective: To determine the rate of metabolism of a test anesthetic by human liver microsomal enzymes.
Materials:
-
Human liver microsomes (HLMs)
-
Test anesthetic stock solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Positive control substrate (e.g., a known CYP3A4 or CYP1A2 substrate)
-
Negative control (incubation without NADPH)
-
Quenching solution (e.g., cold acetonitrile)
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare working solutions of the test anesthetic and positive control in phosphate buffer. The final concentration of organic solvent (like DMSO or acetonitrile) should typically be less than 1% to avoid inhibiting enzyme activity.
-
Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing the phosphate buffer and human liver microsomes. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add the test anesthetic to the pre-warmed microsome mixture to initiate the metabolic reaction. For reactions dependent on CYP enzymes, add the NADPH regenerating system or NADPH solution.
-
Time Points: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding a volume of cold quenching solution (e.g., acetonitrile). This will precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the parent anesthetic at each time point.
-
Data Analysis: Plot the percentage of remaining parent anesthetic versus time. From this data, the half-life (t_1/2_) and intrinsic clearance (CL_int_) can be calculated.
Caption: In Vitro Metabolism Workflow.
HPLC Method for Analysis of Local Anesthetics and Metabolites
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of local anesthetics and their metabolites. Specific parameters will need to be optimized for the particular analytes of interest.
Objective: To separate and quantify a local anesthetic and its primary metabolites from a biological matrix (e.g., plasma, microsomal incubation supernatant).
Instrumentation and Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile phase A: e.g., Aqueous buffer with a pH modifier (e.g., formic acid or ammonium acetate)
-
Mobile phase B: e.g., Acetonitrile or methanol
-
Sample extracts (from plasma extraction or in vitro assay)
-
Standards for the parent anesthetic and its metabolites
Procedure:
-
Sample Preparation: Prepare the samples by protein precipitation (as described in the in vitro protocol) or liquid-liquid/solid-phase extraction for plasma samples.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher percentage of aqueous mobile phase (A) and gradually increasing the percentage of organic mobile phase (B) to elute the compounds based on their polarity.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 40°C) for reproducible retention times.
-
Injection Volume: Inject a small, consistent volume of the sample (e.g., 5-20 µL).
-
-
Detection:
-
UV Detection: Monitor the elution of the compounds at a wavelength where they exhibit maximum absorbance.
-
Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, couple the HPLC to a mass spectrometer. Monitor for the specific mass-to-charge ratios (m/z) of the parent drug and its metabolites.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations for the parent anesthetic and its metabolites.
-
Quantify the amount of each analyte in the samples by comparing their peak areas to the calibration curve.
-
Conclusion
The metabolic pathways of local anesthetics are fundamentally linked to their chemical structure. Ester-type anesthetics like this compound and procaine undergo rapid hydrolysis in the plasma, leading to a short duration of action. In contrast, amide-type anesthetics such as lidocaine are metabolized more slowly in the liver by CYP450 enzymes, resulting in a longer half-life. Articaine's unique hybrid structure allows for rapid inactivation through ester hydrolysis in the plasma, similar to esters, which contributes to its favorable safety profile. Understanding these metabolic differences is crucial for drug development, enabling the design of molecules with desired pharmacokinetic properties and for clinicians to make informed decisions on anesthetic selection based on patient-specific factors such as hepatic function.
References
- 1. Biochemistry, Pseudocholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are examples of ester local anesthetics and how are they metabolized? | ClinicalKeyAI [elsevier.com]
Safety Operating Guide
Proper Disposal of Benzocaine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of benzocaine is a critical aspect of laboratory and pharmaceutical operations. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides detailed, step-by-step procedures for the disposal of this compound in various forms, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] In case of a spill, avoid dust formation and contact with skin and eyes.[2] Clean up spills with absorbent materials and collect all contaminated items for disposal as regulated chemical waste.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on its form (solid or liquid) and concentration. All disposal must comply with national and local regulations.
Solid this compound Waste:
Solid forms of this compound, such as powders, tablets, or contaminated materials (e.g., paper towels from a spill), must be disposed of as regulated chemical waste.
-
Step 1: Containment: Securely package the solid waste in a clearly labeled, sealed container. Do not mix with other waste.
-
Step 2: EH&S Collection: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.
Liquid this compound Solutions:
The disposal of liquid this compound solutions is dictated by the concentration of this compound.
-
Low-Concentration Solutions (<10% this compound):
-
Step 1: Consultation: Before disposal, contact your EH&S department to confirm the appropriate procedure for your specific liquid mixture.
-
Step 2: Sewer Disposal (if approved): If approved by EH&S, liquid solutions containing less than 10% this compound may be disposed of via the sanitary sewer.
-
Important: Never discard this compound solutions directly into surface water, stormwater drains, or natural water sources.
-
-
High-Concentration Solutions (>10% this compound):
-
Step 1: Collection: These solutions must be collected as regulated chemical waste.
-
Step 2: Containment: Store the waste in a sealed, properly labeled container.
-
Step 3: EH&S Pickup: Contact your EH&S department for collection and disposal.
-
Disposal of Empty Containers:
Empty this compound containers may still contain hazardous residues.
-
Step 1: Decontamination: Triple-rinse the container with a suitable solvent.
-
Step 2: Render Unusable: Puncture the container to prevent reuse.
-
Step 3: Disposal: The cleaned and punctured container can then be offered for recycling or disposed of in a sanitary landfill.
Disposal of Unused or Expired this compound-Containing Medicines:
For unused or expired pharmaceutical products containing this compound, the following hierarchy of disposal methods is recommended to prevent accidental poisoning, misuse, and environmental harm.
-
Drug Take-Back Programs: The most preferred method is to utilize a drug take-back program. The U.S. Drug Enforcement Administration (DEA) sponsors National Prescription Drug Take Back Days, and many communities have permanent collection sites.
-
Household Trash Disposal (if take-back is unavailable):
-
Step 1: Remove the medicine from its original container.
-
Step 2: Mix the medicine with an undesirable substance like used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.
-
Step 3: Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.
-
Step 4: Dispose of the sealed container in the household trash.
-
Step 5: Scratch out all personal information on the prescription label before discarding the empty container.
-
Flushing is generally not recommended unless specifically stated on the product labeling.
Quantitative Disposal Guidelines
| Waste Type | This compound Concentration | Recommended Disposal Method |
| Liquid Solution | < 10% | Sanitary Sewer (with prior EH&S approval) |
| Liquid Solution | > 10% | Collect as regulated chemical waste for EH&S pickup |
| Solid Waste | Not Applicable | Collect as regulated chemical waste for EH&S pickup |
| Spill Cleanup Materials | Not Applicable | Collect as regulated chemical waste for EH&S pickup |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Logistical Information for Handling Benzocaine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, procedural guidance for the safe use of Benzocaine, including personal protective equipment (PPE) protocols, operational plans for handling, and disposal procedures.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment for various handling scenarios.
| Body Part | Personal Protective Equipment | Specifications and Scenarios |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended. For tasks with a higher risk of splash or when handling concentrated solutions, consider double-gloving.[1] Change gloves frequently, at least every 30 to 60 minutes, and immediately if contaminated, torn, or punctured.[2][3] |
| Eyes/Face | Safety goggles with side shields or a face shield | Tightly fitting safety goggles should be worn to protect against dust and splashes.[4] A face shield offers additional protection for the entire face and should be used when there is a significant risk of splashing.[2] |
| Body | Laboratory coat or protective gown | A long-sleeved laboratory coat is the minimum requirement. For larger quantities or when there is a risk of significant exposure, a disposable, low-permeability gown with a solid front and tight-fitting cuffs is recommended. |
| Respiratory | N95 respirator or a full-face respirator | Respiratory protection is necessary when handling this compound powder outside of a fume hood, if ventilation is inadequate, or if exposure limits are exceeded. A full-face respirator may be required for large spills. |
Operational Plan for Handling this compound
Adherence to standard operating procedures is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For handling the crystalline solid, a chemical fume hood is recommended to control airborne dust.
Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) for this compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water before donning gloves and after handling is complete. Avoid eating, drinking, or smoking in areas where this compound is handled or stored.
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe in dust, fumes, or vapors.
-
When weighing the solid form, do so in a fume hood or a ventilated balance enclosure.
-
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound is toxic to aquatic life with long-lasting effects. All waste containing this compound should be considered hazardous.
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated items like gloves, paper towels, and weighing papers, in a clearly labeled, sealed container for hazardous waste.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected for chemical waste disposal.
-
In some specific institutional settings, dilute solutions (e.g., less than 10% concentration) may be eligible for sanitary sewer disposal, but this requires prior approval from the institution's Environmental Health & Safety (EH&S) department. Never pour concentrated this compound solutions down the drain.
-
-
Contaminated Clothing:
-
Contaminated work clothing must not be allowed out of the workplace and should be decontaminated before reuse. If decontamination is not feasible, dispose of it as hazardous waste.
-
Experimental Protocols
Spill Response Protocol:
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the nature of the spill (solid or liquid) and the approximate quantity to inform the appropriate cleanup procedure.
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves (double-gloving is recommended), and safety goggles with side shields. For large spills or spills of fine powder, respiratory protection (N95 or higher) is required.
-
Contain the Spill:
-
Solid Spill: Gently cover the spilled material with wetted paper towels or other absorbent material to prevent the powder from becoming airborne.
-
Liquid Spill: Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to absorb the liquid.
-
-
Clean the Spill:
-
Carefully wipe up the contained spill, working from the outside in.
-
Clean the spill area with soap and water.
-
-
Dispose of Waste:
-
Place all cleanup materials (absorbent pads, paper towels, contaminated gloves, etc.) into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.
Below is a diagram illustrating the logical workflow for responding to a this compound spill.
Caption: this compound Spill Response Workflow.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
